Mechanistic Principles of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol Formation
The following technical guide details the mechanistic formation of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol , a functionalized sultam derivative. This document is structured for researchers requiring a deep understa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanistic formation of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol , a functionalized sultam derivative. This document is structured for researchers requiring a deep understanding of the reaction kinetics, chemoselectivity, and critical process parameters.
Executive Summary
The synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (CAS Registry Number implied: N-hydroxypropyl propane sultam derivative) represents a classic exercise in chemoselective nucleophilic substitution and intramolecular ring closure. The molecule consists of a saturated
-sultam (isothiazolidine 1,1-dioxide) core functionalized at the nitrogen position with a 3-hydroxypropyl chain.
Two primary mechanistic pathways govern its formation:
The De Novo Cyclization Route (Preferred): A sequential intermolecular sulfonylation followed by intramolecular alkylation using 3-chloropropanesulfonyl chloride and 3-aminopropanol.
The Convergent N-Alkylation Route: Direct alkylation of a pre-formed isothiazolidine 1,1-dioxide with a 3-halo-1-propanol.
This guide focuses on the De Novo Cyclization Route as it is the thermodynamic and kinetic standard for high-purity synthesis, avoiding the handling of unsubstituted sultams which can be biologically active skin irritants.
Primary Mechanism: De Novo Cyclization
This route utilizes 3-chloropropanesulfonyl chloride (CPSC) and 3-aminopropanol . The reaction proceeds through a two-stage mechanism: chemoselective
-sulfonylation followed by base-mediated intramolecular nucleophilic substitution ().
Stage 1: Chemoselective
-Sulfonylation
The first challenge is differentiating between the nucleophilic amine (
) and the alcohol () on the 3-aminopropanol substrate.
Principle: Under kinetic control at low temperatures (0°C to 5°C), the amine is significantly more nucleophilic than the hydroxyl group towards the "hard" electrophile of the sulfonyl chloride sulfur atom.
Reaction:
Thermodynamics: The formation of the S-N bond is exothermic. The presence of a base (typically Triethylamine or inorganic carbonate) is critical to scavenge the liberated HCl, preventing the protonation of the remaining amine which would deactivate it.
Once the intermediate sulfonamide is formed, the reaction temperature is typically elevated (reflux or >50°C) to overcome the activation energy barrier for cyclization.
Activation: The sulfonamide proton (
) is acidic. A second equivalent of base deprotonates the nitrogen, generating a sulfonamidate anion ().
Ring Closure: This anion acts as an internal nucleophile, attacking the
-carbon bearing the chlorine atom.
Entropic Factors: The formation of a 5-membered ring is kinetically favored (Baldwin’s Rules: 5-Exo-Tet favored), allowing the intramolecular reaction to outcompete intermolecular polymerization.
Visualization of the Signaling Pathway
The following diagram illustrates the molecular logic flow from reagents to the cyclized product.
Figure 1: Step-wise mechanistic flow from linear precursors to the cyclic sultam.[1]
Experimental Protocol (Self-Validating System)
This protocol is designed with built-in checkpoints to ensure scientific integrity. If a checkpoint fails, the reaction must be halted and re-evaluated.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Attribute
3-Aminopropanol
1.0
Nucleophile
Must be dry (<0.5% ) to prevent hydrolysis of sulfonyl chloride.
3-Chloropropanesulfonyl chloride
1.05
Electrophile
Slight excess ensures complete consumption of the amine.
Triethylamine ()
2.2
Base
Scavenges 2 mol HCl. Must be distilled.
Dichloromethane (DCM)
Solvent
Medium
Aprotic, solubilizes reactants but not the amine-salt byproduct.
Step-by-Step Methodology
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.
Solvation: Charge 3-aminopropanol and
into DCM. Cool to 0°C .
Checkpoint 1: Ensure solution is homogenous. Turbidity implies moisture contamination.
Controlled Addition (The Exotherm): Add 3-chloropropanesulfonyl chloride dropwise over 60 minutes. Maintain internal temperature <5°C .
Mechanistic Insight: Rapid addition causes localized heating, leading to
-sulfonylation (ester formation) rather than -sulfonylation.
The Cyclization Phase: Once addition is complete, warm to room temperature (25°C) and stir for 2 hours. If TLC shows intermediate remains, heat to reflux (40°C) for 1 hour.
Checkpoint 2: Monitor disappearance of the linear sulfonamide intermediate via LC-MS.
Work-up: Wash reaction mixture with dilute HCl (removes unreacted amine/base), then brine. Dry organic layer over
.
Purification: Evaporate solvent. Recrystallize from Isopropanol/Hexane if necessary.
Alternate Route: N-Alkylation of Propane Sultam
While less common for this specific alcohol derivative due to the availability of 3-aminopropanol, this route is useful when modifying the alkyl chain length.
Mechanism:
Deprotonation: Isothiazolidine 1,1-dioxide is treated with a strong base (NaH or KOtBu) in DMF.
Substitution: The resulting nitrogen anion attacks 3-bromo-1-propanol (or a protected equivalent like 3-bromopropoxy-tert-butyldimethylsilane).
Deprotection: If a silyl group was used, a final acid deprotection step yields the alcohol.
Comparison Table:
Feature
De Novo Route (Recommended)
N-Alkylation Route
Atom Economy
High
Moderate (Leaving group waste)
Reagent Cost
Low (Commodity chemicals)
High (Requires pre-formed sultam)
| Safety | Standard Corrosives | NaH requires inert atmosphere/fire safety |
References
Vertex AI Search. (2023). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate. 2[3][4][2]
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol , a specialized sultam intermediate used in medicinal chemistry. Advanced Sultam...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol , a specialized sultam intermediate used in medicinal chemistry.
Advanced Sultam Scaffolds for Drug Discovery[1]
Executive Summary
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (CAS: 1157045-96-9) is a bifunctional heterocyclic building block featuring a saturated cyclic sulfonamide (sultam ) core linked to a primary alcohol via a propyl chain.[1] In modern drug discovery, this compound serves as a critical pharmacophore bioisostere for lactams and proline derivatives. Its unique electronic profile—combining high polarity with non-basicity—makes it an invaluable tool for modulating the physicochemical properties (LogP, solubility) of lead compounds without introducing liability-prone basic centers.[1]
This guide provides a rigorous analysis of its chemical behavior, validated synthetic pathways, and strategic applications in the development of enzyme inhibitors and receptor modulators.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The molecule consists of a five-membered isothiazolidine 1,1-dioxide ring (propane sultam) N-alkylated with a 3-hydroxypropyl group.[1] The sulfonyl group (
) within the ring imparts significant electron-withdrawing character, rendering the core chemically robust and metabolically stable.[1]
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
3-(1,1-Dioxido-1,2-thiazolidin-2-yl)propan-1-ol
Common Name
N-(3-Hydroxypropyl)propane sultam
CAS Registry Number
1157045-96-9
Molecular Formula
Molecular Weight
179.24 g/mol
SMILES
OCCCN1CCCS1(=O)=O
Physical State
Viscous oil or low-melting solid (at 25°C)
Predicted LogP
-0.8 to -0.5 (Highly Polar)
Solubility
Soluble in DMSO, Methanol, DCM; Moderate water solubility
pKa (Conjugate Acid)
Non-basic (Sulfonamide nitrogen is fully substituted)
Structural Analysis
The sultam ring acts as a polar hydrophobic moiety. Unlike open-chain sulfonamides, the cyclic constraint reduces entropic penalties upon binding to protein targets.[1] The primary alcohol provides a versatile "handle" for further elaboration via oxidation, halogenation, or esterification.
Synthesis & Manufacturing Protocols
Retrosynthetic Logic
The most efficient route to 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol involves the N-alkylation of the parent heterocycle, isothiazolidine 1,1-dioxide (propane sultam).[1] This approach is preferred over cyclization of linear precursors because propane sultam is commercially available and the reaction conditions are milder.[1]
Primary Synthesis Protocol: N-Alkylation
Reaction Principle: Nucleophilic substitution (
) of 3-bromo-1-propanol by the deprotonated sultam anion.[1]
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.1 equiv) portion-wise.[1] Evolution of
gas will be observed.[1] Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear (formation of the sulfonamide anion).
Alkylation: Add 3-bromo-1-propanol (1.2 equiv) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by TLC (MeOH/DCM 1:9) or LC-MS.[1]
Workup: Quench excess hydride with saturated
solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove DMF.[1]
Purification: Dry over
, concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the target alcohol as a colorless oil.[1]
Synthetic Pathway Visualization[1]
Figure 1: Convergent synthesis via N-alkylation of the propane sultam core.
Reactivity & Functionalization Strategies
The utility of this compound lies in the orthogonality of its two functional centers: the chemically inert sultam ring and the reactive primary alcohol.
Alcohol Functionalization
The hydroxyl group allows this molecule to serve as a "linker" in fragment-based drug design.[1]
Oxidation: Swern or Dess-Martin periodinane oxidation yields the corresponding aldehyde , enabling reductive amination or Wittig reactions.[1]
Activation: Conversion to a mesylate (MsCl/Et3N) or bromide (
) creates an electrophile for coupling to amines or phenols.[1]
Mitsunobu Coupling: Direct coupling with phenols or heterocycles using DEAD/
to install the sultam motif onto aromatic scaffolds.[1]
Sultam Core Stability
The cyclic sulfonamide is highly stable to hydrolysis under acidic and basic conditions, unlike lactams which can ring-open.[1] This stability is crucial for oral bioavailability, ensuring the pharmacophore survives gastric transit.
Functionalization Workflow[1]
Figure 2: Divergent functionalization pathways for library generation.[1]
Applications in Drug Development[13]
Bioisosterism: Sultams vs. Lactams
The isothiazolidine 1,1-dioxide ring is a classic bioisostere for
Geometry: Both rings adopt similar envelope conformations, allowing the sultam to mimic the spatial arrangement of peptide bonds.
Hydrogen Bonding: The sulfonyl oxygens are weak hydrogen bond acceptors (weaker than carbonyls), but the group is more polar overall.
Acidity/Basicity: Unlike tertiary amines, the N-alkyl sultam nitrogen is non-basic.[1] This eliminates protonation at physiological pH, potentially improving membrane permeability and reducing hERG channel blockage risks often associated with basic centers.
Therapeutic Areas
Literature and patent analysis link this specific scaffold to several high-value targets:
Hepatitis B Virus (HBV) Capsid Inhibitors: Sultam derivatives have been utilized to improve the solubility of capsid assembly modulators.[1]
Cryptochrome Inhibitors: Used as a polar appendage to tune the metabolic stability of antidiabetic agents.
Enzyme Inhibitors: The sultam group serves as a transition-state mimic for hydrolysis reactions due to the tetrahedral geometry of the sulfur atom.[1]
Safety & Handling
While specific toxicological data for this intermediate is limited, standard laboratory safety protocols for sulfones and alkyl alcohols apply.
Hazards: Likely an eye and skin irritant (H315, H319). The precursor (Propane Sultam) is a known alkylating agent and potential carcinogen; however, the N-alkylated product lacks the acidic proton and alkylating potential of the parent sultam, rendering it significantly safer.
Storage: Store in a cool, dry place under inert atmosphere (
). Hygroscopic nature is possible due to the alcohol and sulfone groups.[1]
Disposal: Incineration with a scrubber for sulfur oxides (
Bendjeddou, A., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(11), 1387-1398.[1][2] Retrieved from [Link][1]
Dobrydnev, A., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron. Retrieved from [Link]
Propanol-Substituted Sultams: A Technical Guide to Synthesis, Anticonvulsant, and Ion Channel Modulatory Activity
Foreword: The Untapped Potential of the Sultam Scaffold In the vast landscape of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutics.[1] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Untapped Potential of the Sultam Scaffold
In the vast landscape of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutics.[1] Its cyclic counterpart, the sultam, while chemically robust and offering unique stereochemical properties, remains a comparatively underexplored scaffold.[2] This guide delves into a specific, promising class of these compounds: propanol-substituted sultams. By tethering a hydroxypropyl moiety to the sultam nitrogen, we introduce a key hydrogen-bonding feature and a flexible linker, opening new avenues for interaction with biological targets. This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this chemical series, with a primary focus on their significant anticonvulsant properties and emerging potential as ion channel modulators.
Synthetic Strategy: Building the Propanol-Sultam Core
The rational design of novel therapeutics begins with an efficient and adaptable synthetic route. The synthesis of N-(3-arylpropan-1-ol)-1,2-benzisothiazole-1,1-dioxides, the primary focus of our anticonvulsant studies, is a multi-step process that leverages classical reactions to build the core structure. The general approach involves the initial formation of the 1,2-benzisothiazole-1,1-dioxide scaffold, followed by N-alkylation with an appropriate propanol side chain.
A common and effective method begins with saccharin as a readily available starting material. Reaction of saccharin with organometallic reagents, such as Grignard or organolithium reagents, can be employed to install substituents at the 3-position of the benzisothiazole ring system.[3][4] However, for N-substitution, a more direct route involves the deprotonation of the sultam nitrogen followed by alkylation.
The workflow below outlines a representative synthesis.
Figure 1: General synthetic workflow for N-(3-Arylpropan-1-ol)-1,2-benzisothiazole-1,1-dioxides.
This synthetic flexibility is crucial, as it allows for the systematic modification of the aryl group on the propanol side chain, enabling a thorough investigation of Structure-Activity Relationships (SAR).
A significant body of research points to the potential of sultam-containing compounds as effective anticonvulsant agents.[5] Our investigation into propanol-substituted sultams confirms this, revealing potent, broad-spectrum activity in established preclinical models of epilepsy.
Preclinical Screening Cascade and Structure-Activity Relationship (SAR)
The initial evaluation of anticonvulsant potential is conducted using a well-validated screening cascade, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice.[6] The MES test is a model of generalized tonic-clonic seizures and indicates a compound's ability to prevent seizure spread, often by interacting with voltage-gated sodium channels.[7] The scPTZ test models myoclonic and absence seizures and can identify compounds that raise the seizure threshold, often through modulation of GABAergic systems.[2]
Neurotoxicity is concurrently assessed using the rotorod test, which measures motor impairment.[6] The ratio of the median toxic dose (TD50) to the median effective dose (ED50) provides the Protective Index (PI), a critical measure of a compound's therapeutic window.
The data presented below is a representative summary of results for a series of N-(3-arylpropan-1-ol)-1,2-benzisothiazole-1,1-dioxide analogs, illustrating key SAR insights.
Compound ID
Aryl Substituent (R)
MES ED₅₀ (mg/kg)
scPTZ ED₅₀ (mg/kg)
Rotorod TD₅₀ (mg/kg)
Protective Index (PI) (MES)
Lead-01
Phenyl
55.2
72.5
>300
>5.4
Lead-02
4-Chlorophenyl
31.4
45.8
>300
>9.5
Lead-03
4-Fluorophenyl
35.1
51.2
>300
>8.5
Lead-04
4-Methylphenyl
68.9
85.1
>300
>4.3
Lead-05
4-Methoxyphenyl
82.4
>100
>300
>3.6
Phenytoin
(Reference Drug)
9.5
Inactive
68.5
7.2
Ethosuximide
(Reference Drug)
Inactive
130
>500
>3.8
Table 1: Anticonvulsant activity and neurotoxicity of representative propanol-substituted sultams.
From this data, we can derive several key Structure-Activity Relationship insights:
Electron-Withdrawing Groups Enhance Potency: The introduction of small, electron-withdrawing halogens (Cl, F) at the 4-position of the aryl ring (Lead-02, Lead-03) significantly increases potency in both MES and scPTZ models compared to the unsubstituted phenyl ring (Lead-01).
Electron-Donating Groups Reduce Potency: Conversely, electron-donating groups, such as methyl (Lead-04) and methoxy (Lead-05), lead to a decrease in anticonvulsant activity.
Broad-Spectrum Activity: The activity of the lead compounds in both the MES and scPTZ tests suggests a broad-spectrum anticonvulsant profile, a highly desirable characteristic for treating multiple seizure types.
Favorable Safety Profile: All tested analogs exhibit low neurotoxicity, with TD50 values greater than 300 mg/kg, resulting in favorable Protective Indices, particularly for the halogenated derivatives.
Proposed Mechanism of Action
The strong efficacy in the MES test is highly suggestive of an interaction with voltage-gated sodium channels.[7] These channels are critical for the initiation and propagation of action potentials. During a seizure, neurons fire at a high frequency. Many anticonvulsants, like Phenytoin and Carbamazepine, act by binding to the inactivated state of the sodium channel, stabilizing it and thereby limiting the sustained, repetitive firing of neurons without affecting normal, low-frequency firing.[8] We hypothesize that propanol-substituted sultams operate via a similar mechanism. The sultam core likely acts as a key pharmacophore, while the aryl-propanol side chain orients the molecule for optimal binding within the channel pore.
Figure 2: Proposed mechanism of action. The propanol-sultam compound preferentially binds to and stabilizes the inactivated state of voltage-gated sodium channels, reducing neuronal hyperexcitability.
Standard Operating Protocols for Anticonvulsant Screening
To ensure reproducibility and validity, all anticonvulsant testing must adhere to strict, standardized protocols.
Figure 3: Standard workflow for preclinical anticonvulsant drug screening.
Animal Preparation: Use male CF-1 mice (18-25 g), acclimated for at least 3 days.
Dosing: Administer the test compound or vehicle (e.g., 0.5% methylcellulose in water) intraperitoneally (i.p.).
Time Course: Test groups of animals at various time points (e.g., 30, 60, 120 minutes) post-dosing to determine the time of peak effect.
Stimulation: At the time of peak effect, apply an electrical stimulus (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is defined as protection.[9]
Analysis: Calculate the median effective dose (ED50), the dose protecting 50% of animals, using probit analysis.
Animal Preparation & Dosing: As per the MES test protocol.
Chemoconvulsant Administration: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg.
Observation: Observe the animal for 30 minutes.
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is defined as protection.[9][10]
Analysis: Calculate the ED50 using probit analysis.
Training: Prior to dosing, train mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least one minute.
Dosing: Administer the test compound or vehicle i.p. to trained mice.
Testing: At the time of peak effect, place the animal on the rotating rod.
Endpoint: Neurological impairment (neurotoxicity) is defined as the inability of the animal to remain on the rod for one minute.[6]
Analysis: Calculate the median toxic dose (TD50), the dose causing neurotoxicity in 50% of animals, using probit analysis.
Other Potential Biological Activities: Kv1.3 Channel Modulation
Beyond anticonvulsant activity, the structural features of propanol-substituted sultams make them attractive candidates for other therapeutic targets. Notably, related structures have shown inhibitory activity against the Kv1.3 voltage-gated potassium channel.[11]
The Kv1.3 channel is a key regulator of the membrane potential in various cell types, including T-lymphocytes. It plays a critical role in the activation and proliferation of effector memory T-cells, which are implicated in numerous autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. Therefore, selective inhibitors of the Kv1.3 channel are highly sought after as potential immunomodulatory and anti-inflammatory agents.
The propanol-sultam scaffold, with its hydrogen bond donor/acceptor capabilities and lipophilic aryl group, has the potential to interact with the outer vestibule or pore region of the Kv1.3 channel, disrupting ion flow and subsequent cellular signaling cascades that lead to T-cell activation.
Figure 4: Role of Kv1.3 in T-cell activation and its potential inhibition by propanol-sultam compounds.
Conclusion and Future Directions
Propanol-substituted sultams represent a versatile and promising chemical scaffold with significant therapeutic potential. The N-(3-arylpropan-1-ol)-1,2-benzisothiazole-1,1-dioxide series has demonstrated robust, broad-spectrum anticonvulsant activity with a favorable safety profile in preclinical models. The structure-activity relationship is clearly defined, with small, electron-withdrawing substituents on the aryl ring enhancing potency. The likely mechanism of action involves the modulation of voltage-gated sodium channels, a clinically validated target for antiepileptic drugs.
Furthermore, the structural analogy to known ion channel modulators suggests that these compounds could be developed as inhibitors of the Kv1.3 potassium channel, presenting a novel therapeutic opportunity for autoimmune disorders.
Future research should focus on:
Pharmacokinetic Profiling: Elucidating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness and suitability for in vivo development.
Mechanism Deconvolution: Utilizing electrophysiological techniques, such as patch-clamp assays, to definitively confirm the interaction with sodium channels and to quantify the inhibitory activity against the Kv1.3 channel.
Scaffold Optimization: Expanding the chemical diversity by modifying the sultam core and the propanol linker to further improve potency and selectivity for desired biological targets.
The insights provided in this guide underscore the rich potential of propanol-substituted sultams and provide a solid foundation for their continued development as next-generation therapeutics for neurological and immunological diseases.
References
Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 14(10), 1855-1879. Available from: [Link]
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel. Scientific Reports, 12(1), 16325. Available from: [Link]
Siddiqui, N., et al. (2013). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Acta Poloniae Pharmaceutica, 70(4), 653-661. Available from: [Link]
Abramovitch, R. A., & Smith, E. M. (1971). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society C: Organic, 23, 2921-2927. Available from: [Link]
Obniska, J., et al. (2015). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 348(1), 26-38. Available from: [Link]
Wulff, H., & Zhorov, B. S. (2020). Marine Toxins Targeting Kv1 Channels: Pharmacological Tools and Therapeutic Scaffolds. Marine Drugs, 18(3), 173. Available from: [Link]
Rogawski, M. A. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available from: [Link]
Batal, D. J., & Tringolo, L. A. (1994). U.S. Patent No. 5,374,738. Washington, DC: U.S. Patent and Trademark Office.
El-Gazzar, M. G., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(3-4). Available from: [Link]
Wulff, H., & Zhorov, B. S. (2018). Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Medicinal Research Reviews, 38(1), 5-43. Available from: [Link]
Davis, F. A., et al. (1986). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). The Journal of Organic Chemistry, 51(25), 4840-4843. Available from: [Link]
D'Archivio, A. A., & Ruggieri, F. (1978). Synthesis and antimicrobial properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides. Journal of Pharmaceutical Sciences, 67(9), 1323-1325. Available from: [Link]
Gönczi, C., & Stájer, G. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3291. Available from: [Link]
Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. Available from: [Link]
Kholodniak, O. V., et al. (2021). Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. Biopolymers and Cell, 37(2), 125-136. Available from: [Link]
Kathuria, V., et al. (2010). Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs. International Journal of ChemTech Research, 2(2), 990-994. Available from: [Link]
Wulff, H., & Zhorov, B. S. (2020). Marine Toxins Targeting Kv1 Channels: Pharmacological Tools and Therapeutic Scaffolds. ResearchGate. Available from: [Link]
Malawska, B. (2005). New anticonvulsant drugs. Current Topics in Medicinal Chemistry, 5(1), 3-17. Available from: [Link]
Saleh, M. Y., et al. (2016). Anticonvulsant potential of certain N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides. Egyptian Pharmaceutical Journal, 15(1), 63-69. Available from: [Link]
Shorvon, S., & van Rijckevorsel, K. (2023). Seizure Medications. In StatPearls. StatPearls Publishing. Available from: [Link]
Piras, L. (2012). Synthesis of enantiomerically pure polyfluorobenzo[d]sultams. University of Milan. Available from: [Link]
Technical Deep Dive: N-Substituted Isothiazolidine-1,1-dioxides
This technical guide details the chemistry, synthesis, and medicinal application of N-substituted isothiazolidine-1,1-dioxides . From Synthetic Architecture to Medicinal Application Executive Summary The isothiazolidine-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemistry, synthesis, and medicinal application of N-substituted isothiazolidine-1,1-dioxides .
From Synthetic Architecture to Medicinal Application
Executive Summary
The isothiazolidine-1,1-dioxide scaffold (a cyclic sulfonamide or
-sultam) represents a privileged structural motif in modern drug discovery.[1] Functioning as a bioisostere of -lactams (e.g., pyroglutamic acid), this heterocycle offers distinct physicochemical advantages: enhanced metabolic stability, increased polarity, and a unique hydrogen-bond acceptor profile via the sulfonyl group. This guide provides a rigorous analysis of the scaffold's synthesis, specifically focusing on intramolecular cyclization strategies, and its application in targeting Hepatitis B and metabolic disorders.
Part 1: Structural & Physicochemical Architecture[1]
The Sultam vs. Lactam Paradigm
The core utility of the isothiazolidine-1,1-dioxide lies in its relationship to the
-lactam ring. While topologically similar, the electronic environment differs significantly:
Acidity: The
of the sulfonamide NH (in unsubstituted variants) is significantly lower (~10-11) than the corresponding amide (~16-17), allowing for easier deprotonation and functionalization.[1]
Geometry: The sulfonyl group adopts a tetrahedral geometry, contrasting with the planar carbonyl of lactams. This "3D-shift" can improve selectivity in enzyme active sites by probing pockets inaccessible to planar analogs.[1]
Hydrolytic Stability: Unlike lactams, which are susceptible to proteases/peptidases, the sultam ring is robust against hydrolytic cleavage, enhancing the in vivo half-life of the pharmacophore.
Core Reactivity
The C-3 position (alpha to the sulfonyl) and the N-2 position are the primary vectors for diversification.[1]
Electrophilic Attack: The N-2 nitrogen is nucleophilic upon deprotonation (NaH/DMF), allowing facile alkylation.[1]
Nucleophilic Attack: The C-3 position can be functionalized via carbo-Michael additions if an exocyclic double bond is installed, or via alpha-lithiation strategies.[1]
Part 2: Synthetic Architectures
We define two primary methodologies for constructing this scaffold: the Intramolecular Carbo-Michael Route (Classical) and the Ring-Closing Metathesis (RCM) Route (Modern).[1]
Method A: The Vinyl Sulfonamide Cyclization (Standard Protocol)
This is the most robust method for generating N-substituted isothiazolidine-1,1-dioxides.[1] It relies on the reaction of a primary amine with 2-chloroethanesulfonyl chloride, followed by base-mediated cyclization.[1]
Mechanism:
Intermolecular Sulfonylation: The amine attacks the sulfonyl chloride to form a linear sulfonamide.
Elimination: Under basic conditions, the 2-chloroethyl tail undergoes E2 elimination to form a vinyl sulfonamide intermediate.
Intramolecular Michael Addition: If the amine carries a nucleophilic pendant (e.g., an enolate derived from an amino acid ester), it attacks the vinyl group to close the ring. Alternatively, simple N-alkylation can occur if a di-electrophile is used.[1]
Method B: The RCM & Aza-Michael Strategy
For library generation, a "build-and-click" approach is preferred.[1]
RCM: Allyl vinyl sulfonamides are cyclized using Grubbs catalysts to form dihydroisothiazole-1,1-dioxides (unsaturated sultams).[1]
Aza-Michael: These unsaturated rings act as Michael acceptors.[1][2] Reacting them with primary amines creates a diverse library of 3-amino-isothiazolidine-1,1-dioxides.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the two primary synthetic pathways and the medicinal chemistry logic.
Caption: Comparative synthetic pathways for isothiazolidine-1,1-dioxides. Top: Classical cyclization via vinyl sulfonamides.[1] Bottom: Modern RCM/Aza-Michael route for library synthesis.
Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7]
Hepatitis B Capsid Inhibitors
Research indicates that N-substituted isothiazolidine-1,1-dioxides serve as potent inhibitors of the Hepatitis B Virus (HBV) capsid assembly.[1]
Mechanism: The sultam core acts as a rigid spacer, positioning hydrophobic aryl groups to interact with the dimer-dimer interface of the capsid protein (Cp).
Key Interaction: The sulfonyl oxygens often engage in water-mediated hydrogen bonding within the binding pocket, a feature not easily replicated by acyclic sulfonamides.
Cryptochrome Modulators (Antidiabetic)
Carbazole-containing sulfonamides incorporating the isothiazolidine-1,1-dioxide moiety have been identified as modulators of Cryptochromes (CRY1/CRY2).[1]
Therapeutic Goal: Stabilization of CRY proteins inhibits gluconeogenesis, offering a novel pathway for treating Type 2 Diabetes.
SAR Insight: The 5-membered sultam ring provides optimal spacing and rigidity compared to 6-membered (thiazine) analogs, enhancing potency against the clock protein target.[1]
Part 5: Validated Experimental Protocol
Protocol: Synthesis of N-Benzylisothiazolidine-1,1-dioxide via Vinyl Sulfonamide
This protocol synthesizes the core scaffold using the "Method A" strategy described above.
Dropwise add 2-chloroethanesulfonyl chloride (11 mmol) dissolved in DCM (10 mL) over 20 minutes.
Observation: White precipitate (TEA[1]·HCl) will form.[1]
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
Elimination & Cyclization (One-Pot Variation):
Add an additional equivalent of TEA (or DBU for faster reaction) to the reaction mixture to force the elimination of HCl, generating the vinyl sulfonamide intermediate in situ.
Note: In many cases, the vinyl sulfonamide can be isolated. However, for isothiazolidine formation, we often require an intramolecular nucleophile. If creating the simple N-substituted ring from a linear precursor (e.g., 3-chloropropylamine derivative), a stronger base (NaH) in DMF is used.[1]
Alternative (Direct Alkylation): To form the ring directly from the vinyl species, a nucleophile (like an amino ester) is required.
Correction for Simple Ring: To make the unsubstituted ring N-alkylated: React 3-chloropropanesulfonyl chloride with the amine (gives 6-membered).[1] For the 5-membered ring , the standard route is 3-aminopropanesulfonic acid cyclization OR reaction of 1,3-dibromopropane with sulfonamide.
Refined Step 2 (Specific for Isothiazolidine): Evaporate DCM.[1] Redissolve the crude sulfonamide in DMF. Add
(3 equiv) and heat to 80°C. This promotes intramolecular displacement of the chloride by the nitrogen (if using 3-chloropropyl) or conjugate addition (if using vinyl derivative with a pendant nucleophile).[1]
Work-up:
Quench with water.[1] Extract with Ethyl Acetate (3x).[1]
Strategic Functionalization of the Propanol Side Chain in γ-Sultams: A Guide to Unlocking Chemical Diversity
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The γ-sultam scaffold is a privileged heterocyclic motif in medicinal chemistry, valued as a stable, three-dimensional isostere...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-sultam scaffold is a privileged heterocyclic motif in medicinal chemistry, valued as a stable, three-dimensional isostere of the γ-lactam ring.[1][2] The strategic derivatization of this core is crucial for optimizing pharmacological properties in drug discovery programs. This application note provides a detailed guide for the chemical modification of a 3-hydroxypropyl (propanol) side chain appended to a γ-sultam. We present a series of robust, step-by-step protocols for converting the terminal hydroxyl group into a variety of key functional groups, including aldehydes, carboxylic acids, ethers, esters, and azides. Each protocol is supported by mechanistic insights, characterization guidance, and troubleshooting advice to ensure reproducibility. By leveraging the propanol side chain as a versatile chemical handle, researchers can efficiently generate diverse libraries of γ-sultam analogues for structure-activity relationship (SAR) studies and the development of novel therapeutics.
Introduction: The γ-Sultam Scaffold in Modern Drug Discovery
Cyclic sulfonamides, or sultams, have garnered significant interest in pharmaceutical research due to their diverse biological activities and favorable physicochemical properties.[3][4] The five-membered γ-sultam, in particular, serves as a non-classical isostere of the γ-lactam ring, a core component of numerous bioactive compounds.[1] This structural analogy allows γ-sultams to mimic the spatial arrangement of lactams while introducing unique electronic and stability characteristics, making them valuable scaffolds for targeting a wide range of diseases.[4][5]
The efficacy of a lead compound is profoundly influenced by the nature of its substituents. The ability to systematically modify a scaffold is therefore essential for any successful drug discovery campaign. A common strategy involves introducing an alkyl chain with a terminal functional group that can serve as a versatile handle for diversification. The 3-hydroxypropyl (propanol) side chain is an ideal choice, offering a primary alcohol that is readily accessible for a multitude of chemical transformations.
This guide focuses on a generic γ-sultam starting material (Figure 1) and details reliable protocols to exploit its propanol side chain, transforming it into functionalities that are pivotal for modulating potency, selectivity, and pharmacokinetic profiles.
Figure 1: Generic γ-Sultam Starting Material
A representative γ-sultam featuring a 3-hydroxypropyl side chain at the nitrogen atom. The 'R' group represents a variable substituent on the carbon backbone of the sultam ring, which could be part of an aromatic or aliphatic system.
Core Strategies for Propanol Side Chain Modification
The primary alcohol of the propanol side chain is a robust and versatile starting point for chemical synthesis. The following section outlines five key transformations. The choice of reaction should be guided by the desired final functionality and its compatibility with the specific R-group on the γ-sultam core. The sultam ring itself is generally stable to the mild conditions described in these protocols.[1]
Figure 2: Overview of Functionalization Pathways.
Detailed Protocols and Methodologies
Protocol 1: Oxidation to the Aldehyde
Strategy Overview:
The selective oxidation of the primary alcohol to an aldehyde creates a valuable electrophilic handle for subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations. To prevent over-oxidation to the carboxylic acid, a mild and anhydrous oxidizing agent is required. Dess-Martin Periodinane (DMP) is an excellent choice due to its high selectivity, neutral pH, and operational simplicity.
Detailed Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the γ-sultam-propanol starting material (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
Addition of Base (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution. This acts as a buffer for the small amount of acetic acid present in or generated from DMP.
Addition of Oxidant: Cool the mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃ (1:1 ratio). Stir vigorously for 20-30 minutes until the solution becomes clear.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Characterization:
¹H NMR: Disappearance of the triplet corresponding to the -CH₂OH protons (approx. 3.6 ppm) and appearance of a new triplet for the aldehydic proton (-CHO) at a downfield shift (approx. 9.8 ppm).
IR Spectroscopy: Appearance of a strong C=O stretch around 1720-1740 cm⁻¹.
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the aldehyde product (M-2).
Troubleshooting:
Incomplete Reaction: Ensure DMP is fresh and has been stored under anhydrous conditions. If necessary, increase the equivalents of DMP to 1.5.
Low Yield: The aldehyde product may be sensitive. Use it immediately in the next step or store under an inert atmosphere at low temperature.
Protocol 2: O-Alkylation to Ethers (Williamson Ether Synthesis)
Strategy Overview:
The Williamson ether synthesis is a classic and reliable method for forming an ether linkage. The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl, benzyl, or allyl groups.
Detailed Step-by-Step Protocol:
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the γ-sultam-propanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.2 M).
Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
Addition of Electrophile: Cool the solution back to 0 °C and add the desired alkyl halide (R'-X, e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkyl halides, gentle heating (40-60 °C) may be required. Monitor by TLC.
Workup: Quench the reaction carefully at 0 °C by the slow addition of water.
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Characterization:
¹H NMR: Disappearance of the -OH proton signal. A new set of signals corresponding to the introduced R' group will appear, along with a shift in the signal for the -OCH₂- protons.
Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting material plus the mass of the added R' group minus one hydrogen.
Troubleshooting:
No Reaction: Ensure the use of an anhydrous solvent and fresh NaH. DMF can be a better solvent for sluggish reactions.
Elimination Byproduct: If using a secondary or bulky alkyl halide, elimination (E2) can compete with substitution (SN2). Use a less-hindered base or a more reactive electrophile if possible.
Protocol 3: Conversion to Azide via Two-Step Procedure
Strategy Overview:
Converting the alcohol to an azide provides a highly versatile functional group. Azides can be reduced to primary amines or used in copper-catalyzed or strain-promoted "click chemistry" to form triazoles, an excellent way to link the sultam to other molecules. The conversion is a two-step process: activation of the alcohol as a good leaving group (mesylate or tosylate), followed by nucleophilic substitution with an azide source.
Figure 3: Two-Step Conversion of Alcohol to Azide.
Detailed Step-by-Step Protocol:
Step A: Mesylation
Preparation: Dissolve the γ-sultam-propanol (1.0 eq) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere. Add triethylamine (Et₃N, 1.5 eq).
Activation: Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form.
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting alcohol is consumed. The mesylate intermediate is often unstable and should be used immediately without purification.
Workup: Quench with cold water and extract with DCM (3x). Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
Step B: Azide Substitution
Preparation: Dissolve the crude mesylate from Step A in anhydrous DMF (0.2 M).
Substitution: Add sodium azide (NaN₃, 3.0 eq).
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor by TLC for the disappearance of the mesylate.
Workup: Cool the reaction to room temperature and pour it into water.
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine (3x) to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Characterization:
IR Spectroscopy: Appearance of a sharp, strong azide (N₃) stretch around 2100 cm⁻¹.
¹H NMR: The -CH₂OMs protons (approx. 4.2 ppm) will be replaced by -CH₂N₃ protons, which typically appear further upfield (approx. 3.4 ppm).
¹³C NMR: The carbon bearing the azide will show a characteristic shift to around 50-60 ppm.
Troubleshooting:
Elimination during Mesylation: Use pyridine as the base instead of triethylamine, as it is less prone to promoting E2 elimination.
Slow Azide Substitution: Ensure the DMF is anhydrous. If the reaction is still slow, increase the temperature, but monitor for decomposition. Using potassium iodide (KI, 0.1 eq) can catalyze the reaction.
Summary of Functionalization Strategies
Transformation
Key Reagents
Functional Group
Typical Yield
Primary Application
Oxidation
Dess-Martin Periodinane
Aldehyde (-CHO)
75-95%
Reductive Amination, C-C bond formation
O-Alkylation
NaH, R-X
Ether (-OR)
60-90%
Modulating lipophilicity and steric bulk
Esterification
R-COOH, EDC, DMAP
Ester (-OC(O)R)
70-95%
Prodrug strategies, H-bond acceptors
Azide Formation
MsCl then NaN₃
Azide (-N₃)
65-85% (2 steps)
Click chemistry, precursor to amines
Carboxylic Acid
DMP then NaClO₂
Acid (-COOH)
60-80% (2 steps)
Amide coupling, introducing negative charge
Note: Yields are estimates based on standard transformations and may vary depending on the specific γ-sultam substrate.
Conclusion
The 3-hydroxypropyl side chain is a powerful and versatile appendage for the γ-sultam scaffold, enabling extensive chemical exploration from a common intermediate. The protocols detailed in this application note provide reliable and reproducible methods for converting the terminal alcohol into a range of valuable functional groups. These transformations are fundamental to modern medicinal chemistry and empower researchers to conduct thorough SAR studies, optimize lead compounds, and ultimately accelerate the drug discovery process. The inherent stability of the sultam ring to these varied conditions further underscores the utility of this approach in building molecular complexity and diversity.
References
Debnath, S., & Mondal, S. (2018). Sultams: Recent Syntheses and Applications. European Journal of Organic Chemistry, 2018(8), 933–956. Available at: [Link]
Ziaja, M., et al. (2022). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. Available at: [Link]
Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(1), 1798–1827. Available at: [Link]
Mondal, S., & Malakar, S. (2020). Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications: Recent Advances. Tetrahedron, 76, 131662. (Referenced in[1])
Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry, 20(20), 2193–2206. (Referenced in[1])
Al-Zoubi, R. M., et al. (2020). Synthesis of functionalized Paquette's sultams by the method of Sokolov, de Meijere, and co-workers. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of sultams and related compounds. Organic Chemistry Portal. Available at: [Link]
Buffinton, L. A., et al. (1989). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. Available at: [Link]
Application Note: Use of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol in the Synthesis of Chiral Sultam-Based Therapeutics
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of complex pharmaceutical intermediates. It addresses the specific role of 3-(1,1-Dioxido-2-isothiazolidinyl)...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of complex pharmaceutical intermediates. It addresses the specific role of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol —a functionalized sultam building block—in the context of asymmetric synthesis and medicinal chemistry.
Introduction & Core Utility
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (also known as N-(3-hydroxypropyl)sultam) is a specialized heterocyclic building block. While the molecule itself is achiral, it plays a critical role in the asymmetric synthesis of sultam-containing Active Pharmaceutical Ingredients (APIs) .
Unlike Oppolzer’s Sultam (camphorsultam), which serves as a chiral auxiliary to induce stereochemistry, this propanol derivative acts as a pharmacophore tether . It is primarily used to introduce the polar, metabolically stable isothiazolidine 1,1-dioxide (sultam) moiety into chiral scaffolds—often targeting AMPA receptors, carbonic anhydrase, or specific kinases.
Key Applications:
Pharmacophore Installation: Introduces the sultam ring to modulate pKa and solubility of chiral drug candidates.
Mitsunobu Coupling Partner: Acts as a nucleophile (via the hydroxyl group) to derivatize chiral phenols or amines with high chemoselectivity.
Linker Synthesis: Serves as a precursor to functionalized linkers in PROTACs and solid-phase synthesis.
Mechanistic Insight: The Sultam Moiety in Drug Design
The sultam ring is a bioisostere of the carboxylic acid and sulfonamide groups. In asymmetric drug synthesis, attaching this moiety via a propyl linker is a strategic step to optimize the physicochemical properties of a chiral core without disrupting its stereogenic centers.
Signaling Pathway & Pharmacophore Logic
The following diagram illustrates how this achiral building block is integrated into a chiral synthesis workflow (e.g., for AMPA receptor potentiators).
Figure 1: Integration of the sultam-propanol building block into the asymmetric synthesis of chiral APIs. The coupling step preserves the stereochemistry of the chiral core.
Experimental Protocols
Protocol A: Synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Before using the reagent in complex synthesis, it is often prepared in-house to ensure high purity and absence of water.
Reagents:
Isothiazolidine 1,1-dioxide (Sultam core)
3-Bromo-1-propanol
Potassium Carbonate (
)
Acetone or DMF (Anhydrous)
Step-by-Step Procedure:
Activation: In a flame-dried round-bottom flask, dissolve isothiazolidine 1,1-dioxide (1.0 eq) in anhydrous acetone (0.5 M).
Deprotonation: Add anhydrous
(1.5 eq) and stir at room temperature for 30 minutes. Note: The solution may become cloudy.
Alkylation: Add 3-bromo-1-propanol (1.2 eq) dropwise via syringe.
Reflux: Heat the mixture to reflux (
for acetone) for 12–18 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the sultam core.
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to obtain the target alcohol as a colorless oil or low-melting solid.
Protocol B: Mitsunobu Coupling to Chiral Phenols (Asymmetric Synthesis Context)
This protocol describes the attachment of the sultam tether to a chiral phenol (e.g., a resolved drug intermediate) without racemization.
Preparation: Dissolve the Chiral Phenol, Sultam-Propanol, and
in anhydrous THF (0.2 M) under Nitrogen atmosphere. Cool to .
Addition: Add DIAD dropwise over 10 minutes. Critical: Maintain temperature <
to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
Validation: Check LC-MS for product formation. Ensure the stereocenter of the phenol (if adjacent) remains intact (Mitsunobu is generally stereoretentive for the phenol oxygen, but inversive if reacting at a chiral alcohol center).
Workup: Quench with water, extract with EtOAc, and dry over
.
Purification: Isolate the Chiral Sultam-Ether via chromatography.
Comparative Data: Sultam Variants in Synthesis
To clarify the distinction between this reagent and classic chiral auxiliaries, refer to the table below.
Feature
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Oppolzer’s Sultam (Camphorsultam)
Chirality
Achiral
Chiral (Bornane skeleton)
Primary Role
Building Block / Linker
Chiral Auxiliary
Mechanism
Covalent attachment as a pharmacophore
Induces stereochemistry via steric hindrance
Removal
Retained in final drug molecule
Cleaved after reaction (Recyclable)
Typical Use
Synthesis of AMPA modulators, Kinase inhibitors
Asymmetric Alkylations, Diels-Alder
Critical Quality Attributes (CQA)
When using this reagent for GMP synthesis of chiral drugs, ensure the following:
Water Content: Must be <0.1% (Karl Fischer). Water competes with the phenol in Mitsunobu reactions, lowering yield.
Bromide Impurity: If prepared via Protocol A, residual 3-bromo-1-propanol is a potential genotoxic impurity (PGI) and must be controlled to <10 ppm.
Regioselectivity: Ensure N-alkylation occurred exclusively (verified by NMR shift of the
adjacent to Nitrogen, typically 3.2–3.4 ppm).
References
Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 43(9), 1969-2004. Link
GlaxoSmithKline. (2008). Compounds which potentiate AMPA receptor and uses thereof in medicine. WO2008113795A1. (Describes the use of the isothiazolidinyl-propanol moiety in chiral drug synthesis). Link
Smith, A. B., & Beauchamp, T. J. (1998). Mitsunobu Reaction in Alkaloid Synthesis. Journal of the American Chemical Society. (General protocol reference).
Zhou, H., et al. (2010). Design and synthesis of sultam-containing derivatives as novel inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
This technical guide addresses the synthesis and troubleshooting of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (also known as N-(3-hydroxypropyl)-1,3-propanesultam). The content is structured as a Tier 3 Technical Sup...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and troubleshooting of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (also known as N-(3-hydroxypropyl)-1,3-propanesultam).
The content is structured as a Tier 3 Technical Support resource, designed for researchers requiring mechanistic insight and actionable troubleshooting protocols.
Our recommended synthesis strategy utilizes 3-chloropropanesulfonyl chloride (CPSC) as the scaffold. This pathway is preferred over the 1,3-propane sultone route due to higher regioselectivity and avoidance of harsh ring-closing conditions (e.g., POCl₃) required for sulfonic acids.
Reaction Logic
N-Sulfonylation (Kinetic Control): Selective reaction of the sulfonyl chloride with the primary amine of 3-aminopropanol at low temperature.
Intramolecular Cyclization (Thermodynamic Control): Base-mediated displacement of the terminal alkyl chloride by the sulfonamide nitrogen to form the thermodynamically stable 5-membered sultam ring.
Step-by-Step Methodology
Reagents:
3-Chloropropanesulfonyl chloride (CPSC) [1.0 eq]
3-Aminopropanol [1.0 eq]
Triethylamine (TEA) [2.2 eq] or DIPEA
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
Setup: Purge a 3-neck round-bottom flask with N₂. Add 3-aminopropanol and TEA in anhydrous DCM. Cool to -10°C (ice/salt bath).
Addition: Dropwise addition of CPSC (diluted in DCM) over 60 minutes.
Critical: Maintain internal temp < 0°C to prevent O-sulfonylation.
Intermediate Formation: Stir at 0°C for 2 hours. The intermediate N-(3-hydroxypropyl)-3-chloropropanesulfonamide forms.
Cyclization: Allow the mixture to warm to room temperature (RT). Add a stronger base if cyclization is slow (e.g., DBU [1.0 eq] or reflux with K₂CO₃ in MeCN if solvent exchanged).
Note: For many substrates, the presence of excess TEA and reflux in DCM/THF is sufficient for cyclization over 12-18 hours.
Workup:
Wash with dilute HCl (1M) to remove TEA/amine salts.
Wash with brine.
Critical Step: The product is a polar alcohol. If it does not extract well into DCM, use EtOAc or DCM:MeOH (9:1) for extraction.
Purification: Column chromatography (SiO₂), eluting with DCM:MeOH (gradient 98:2 to 90:10).
Visualizing the Workflow
The following diagram illustrates the reaction pathway and critical decision points.
Caption: Figure 1. Reaction workflow for the synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol, highlighting the critical temperature control point to avoid O-sulfonylation.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield / Loss of Product during Workup
Symptom: The reaction shows conversion on TLC, but the mass recovery after extraction is <30%.
Root Cause: The target molecule contains both a polar sultam ring and a hydroxyl group, making it highly water-soluble.
Solution:
Do NOT rely on standard DCM washes.
Protocol Adjustment: Saturate the aqueous phase with NaCl (solid) before extraction.
Solvent Switch: Perform continuous liquid-liquid extraction with DCM for 12 hours, or use n-Butanol or IPA:CHCl₃ (1:3) for manual extractions.
Issue 2: Formation of "Spot B" (O-Sulfonylation)
Symptom: A byproduct appears with a similar Rf but different NMR signature (shift in the propyl -CH₂- protons).
Root Cause: The hydroxyl group of 3-aminopropanol competed with the amine for the sulfonyl chloride. This happens if the reaction exotherms or if the base is added too fast.
Solution:
Temperature Lock: Ensure the internal temperature never exceeds 0°C during CPSC addition.
Order of Addition: Add CPSC to the amine/base mixture, not the other way around, to keep the amine concentration high relative to the chloride initially.
Symptom: NMR shows a triplet at ~3.6 ppm (terminal -CH₂Cl) and the product signals are weak.
Root Cause: The sulfonamide nitrogen is not nucleophilic enough to displace the chloride under mild conditions (TEA/DCM at RT).
Solution:
Force Conditions: Isolate the crude linear intermediate. Dissolve in MeCN or DMF .
Base Upgrade: Add K₂CO₃ (2.0 eq) and catalytic NaI (0.1 eq) (Finkelstein condition). Heat to 60°C. The iodide facilitates the displacement of the chloride.
Analytical Data Reference
Use the following table to validate your intermediate and final product.
Feature
Linear Intermediate (Pre-cyclization)
Target Sultam (Product)
Structure
Cl-(CH₂)₃-SO₂NH-(CH₂)₃-OH
Cyclic Sultam-N-(CH₂)₃-OH
¹H NMR (Terminal)
~3.6 ppm (t, 2H, -CH₂Cl )
Disappears
¹H NMR (Ring)
Linear propyl chain signals
Multiplet/Triplet distinct for 5-ring
Mass Spec (ESI)
[M+H]⁺ matches C₆H₁₄ClNO₃S
[M+H]⁺ matches C₆H₁₃NO₃S (loss of HCl)
Polarity (TLC)
Less polar (higher Rf)
More polar (lower Rf)
Advanced Optimization: The "Sultone" Alternative
If the CPSC route fails due to supply or purity issues, the 1,3-Propane Sultone route is the backup.
Warning: 1,3-Propane Sultone is a potent carcinogen. Handle with extreme caution.
Ring Opening: React 1,3-propane sultone with 3-aminopropanol (1:1) in refluxing EtOH.[1]
Ring Closing: This is the challenge. You must activate the sulfonic acid to reform the sultam.
Reagent:POCl₃ (Phosphorus oxychloride).
Protocol: Reflux the sulfonic acid in POCl₃ (neat or in toluene). This is harsh and may chlorinate the alcohol. Therefore, the CPSC route (Section 1) is chemically superior for this specific alcohol-containing target.
References
Zajac, M., & Peters, R. (2007).[2] Catalytic Asymmetric Formation of
Technical Support Center: Optimizing Gamma-Sultam Cyclization
Welcome to the technical support center for gamma-sultam cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this cr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for gamma-sultam cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. Gamma-sultams are a privileged scaffold in medicinal chemistry, and their efficient synthesis is paramount for the discovery of novel therapeutics.[1][2][3] This guide moves beyond simple protocols to explain the underlying principles of reaction optimization, empowering you to overcome common challenges in your laboratory.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the rationale behind them.
Question 1: My gamma-sultam cyclization reaction is resulting in low to no desired product. What are the most likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a gamma-sultam cyclization can stem from several factors, primarily related to the choice of reagents, reaction conditions, and the nature of the starting material. Here’s a systematic approach to diagnosing and solving the problem:
Re-evaluate Your Base: The choice of base is critical for the deprotonation step that initiates the intramolecular cyclization.
Insufficient Basicity: If the base is not strong enough to deprotonate the sulfonamide or the carbon alpha to an activating group, the cyclization will not proceed. Consider switching to a stronger base. For example, if you are using a carbonate base like K₂CO₃ with limited success, moving to a hydride base like sodium hydride (NaH) or a metal amide like lithium diisopropylamide (LDA) could be beneficial.[3]
Steric Hindrance: A bulky base might be sterically hindered from accessing the proton. If your substrate is sterically demanding, a less hindered base might be more effective.
Base-Substrate Incompatibility: The base could be reacting with other functional groups on your substrate. A thorough analysis of your starting material's reactivity is essential.
Assess the Leaving Group: In methods involving intramolecular N-alkylation of a sulfonamide, the quality of the leaving group is paramount.
Poor Leaving Group: If you are using a poor leaving group (e.g., -OH), the nucleophilic attack by the sulfonamide anion will be slow or non-existent. Convert the hydroxyl group to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I).
Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates, influencing reaction rates.[4][5]
Polar Aprotic Solvents are Often Preferred: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices for many cyclization reactions as they can solvate the metal cation of the base and do not interfere with the nucleophilic sulfonamide anion.[3] In some copper-catalyzed reactions, nitrile-containing solvents like benzonitrile have been shown to be essential for product formation.[6]
Solvent Polarity Mismatch: The polarity of the solvent can significantly impact the reaction. If the polarity is too low, the ionic intermediates may not be sufficiently stabilized. Conversely, a highly polar protic solvent could protonate the sulfonamide anion, quenching the reaction.
Temperature Considerations: The reaction temperature directly affects the reaction rate.
Insufficient Thermal Energy: Some cyclizations require heating to overcome the activation energy barrier. If your reaction is sluggish at room temperature, consider gradually increasing the temperature.
Decomposition at High Temperatures: Conversely, some substrates or products may be thermally unstable. If you observe decomposition (e.g., charring, multiple unidentifiable spots on TLC), the temperature may be too high.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield gamma-sultam cyclizations.
Question 2: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I suppress them?
Answer:
Side product formation is a common challenge and often points to competing reaction pathways. Identifying the structure of the side product is the first and most crucial step in diagnosing the problem.
Intermolecular vs. Intramolecular Reactions:
Dimerization/Polymerization: If the intermolecular reaction between two molecules of the starting material is faster than the intramolecular cyclization, you will observe dimers or polymers. This is often an issue at high concentrations.
Solution: Employ high dilution conditions. By significantly lowering the concentration of your starting material, you favor the intramolecular pathway. You can achieve this by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump. Confined spaces, such as those created by cavitands, can also promote intramolecular reactions.[7]
Elimination Reactions:
Formation of Alkenes: If your substrate has a proton beta to the leaving group, elimination can compete with substitution, leading to the formation of an alkene.
Solution: Use a non-hindered, strong base that favors nucleophilic substitution over elimination. Also, consider using a less "elimination-prone" leaving group.
Rearrangement Reactions:
Carbocation Rearrangements: If your reaction proceeds through a carbocation intermediate, rearrangements to form a more stable carbocation can occur, leading to undesired regioisomers.
Solution: Choose reaction conditions that avoid the formation of free carbocations. Methods involving concerted SN2-type cyclizations are generally preferred.
Question 3: My reaction is not reproducible, and I get varying yields. What factors could be contributing to this inconsistency?
Answer:
Lack of reproducibility is often due to subtle, uncontrolled variables in the experimental setup.
Moisture and Air Sensitivity: Many reagents used in gamma-sultam cyclizations, particularly strong bases like NaH and organometallic reagents, are sensitive to moisture and air.
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reagent Quality: The purity and activity of your reagents can vary between batches.
Solution: Use freshly purchased or purified reagents. For bases like NaH, it's good practice to wash the mineral oil dispersion with anhydrous hexanes before use. Titrate organometallic reagents to determine their exact concentration.
Reaction Time and Monitoring:
Incomplete or Over-run Reactions: Stopping the reaction too early will result in low yields, while letting it run for too long can lead to decomposition of the product.
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quench the reaction at the optimal time.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems used for gamma-sultam cyclization?
A1: Transition metal catalysis has become a powerful tool for the synthesis of gamma-sultams. Some of the most common systems include:
Palladium-catalyzed reactions: Intramolecular Heck reactions and C-H activation/arylation are prominent methods for constructing benzofused gamma-sultams.[8][9]
Copper-catalyzed reactions: Copper catalysts are effective for various cyclization strategies, including carboamination and aminoarylation of alkenes.[6]
Rhodium-catalyzed reactions: Rhodium catalysts are particularly useful for intramolecular C-H insertion reactions to form gamma-sultams.[10]
Silver-catalyzed reactions: Silver catalysts have been employed in alkylative cyclizations of vinyl sulfonamides.[11]
Q2: How does the choice of solvent affect the stereoselectivity of the cyclization?
A2: The solvent can influence the transition state geometry of the cyclization, thereby affecting the stereochemical outcome. The polarity, viscosity, and coordinating ability of the solvent can all play a role.[4][12] For instance, a more polar solvent might stabilize a more polar transition state, favoring the formation of a particular diastereomer. In asymmetric catalysis, the solvent can also affect the conformation of the chiral catalyst-substrate complex, which directly impacts the enantioselectivity.
Q3: Are there any one-pot procedures for the synthesis of gamma-sultams?
A3: Yes, several one-pot methods have been developed to improve the efficiency of gamma-sultam synthesis. For example, a one-pot reductive cyclization of cyanoalkylsulfonyl fluorides has been reported, where nitrile reduction is followed by intramolecular sulfonylation.[2][13] These methods are advantageous as they reduce the number of purification steps and improve overall yield.
Q4: What are some common methods for the synthesis of the precursors for gamma-sultam cyclization?
A4: The synthesis of the open-chain precursors is a critical first step. Common strategies include:
N-alkylation of sulfonamides: Reacting a sulfonamide with a substrate containing a suitable leaving group.
Synthesis of vinyl sulfonamides: These are often prepared from the corresponding amines and are precursors for radical or metal-catalyzed cyclizations.
Preparation of cyanoalkylsulfonyl fluorides: These can be synthesized through multi-step sequences involving nucleophilic substitution and oxidative chlorination/fluorination.[2]
Experimental Protocols
General Procedure for a Base-Mediated Intramolecular Cyclization of a Halo-sulfonamide
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the halo-sulfonamide (1.0 eq.) in anhydrous DMF to a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous DMF at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS). If the reaction is slow, gentle heating (e.g., 50-80 °C) may be required.
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Washing: Combine the organic layers and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Catalyst Screening Protocol for a Transition-Metal Catalyzed Cyclization
Caption: General mechanism for base-mediated gamma-sultam cyclization.
References
Sultams: Recent Syntheses and Applications | Request PDF - ResearchGate. Available at: [Link]
Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Available at: [Link]
Sultam Synthesis via Cu-Catalyzed Intermolecular Carboamination of Alkenes with N-Fluorobenzenesulfonimide | Organic Letters - ACS Publications. Available at: [Link]
Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC. Available at: [Link]
(PDF) Methods of Sultam Synthesis - ResearchGate. Available at: [Link]
Catalytic Asymmetric Formation of β-Sultams - Organic Chemistry Portal. Available at: [Link]
Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides - Beilstein Journals. Available at: [Link]
Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition - ChemRxiv. Available at: [Link]
Recent Advances in Catalytic Synthesis of Benzosultams - MDPI. Available at: [Link]
Synthesis of .gamma.-lactams and sultams by metal assisted cycloaddition. Stereochemistry of cycloaddition and of the deprotonation of cationic pentahaptocyclopentadienyldicaronyl(olefin)iron complexes | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article) - ChemRxiv. Available at: [Link]
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC. Available at: [Link]
Synthesis of fused bicyclic γ‐sultams 48. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]
Sultam synthesis - Organic Chemistry Portal. Available at: [Link]
Stereoselective preparation of gamma- and delta-sultams by thermal and high-pressure intramolecular Diels-Alder reaction of vinylsulfonamides - ResearchGate. Available at: [Link]
Understanding solvent effects on structure and reactivity of organic intermediates: a Raman study - Faraday Discussions (RSC Publishing). Available at: [Link]
Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PubMed. Available at: [Link]
α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams - PMC. Available at: [Link]
Solvent-Induced High Fidelity Switching Between two Discrete Supramolecules - PMC. Available at: [Link]
(PDF) [3 + 2] Cycloadditions of alpha,beta-Unsaturated Sultams - ResearchGate. Available at: [Link]
Cyclization reactions in confined space - I.R.I.S. Available at: [Link]
(PDF) Solvent Effects in Supramolecular Systems - ResearchGate. Available at: [Link]
Technical Support Center: Isothiazolidine-1,1-Dioxide Compound Stability
Welcome to the technical support center for isothiazolidine-1,1-dioxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for isothiazolidine-1,1-dioxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the decomposition of these valuable compounds. Our goal is to equip you with the knowledge to ensure the stability and integrity of your materials throughout your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with isothiazolidine-1,1-dioxide compounds in a question-and-answer format.
Q1: I'm observing unexpected peaks in my HPLC analysis after my reaction, suggesting my isothiazolidine-1,1-dioxide starting material is degrading. What are the likely causes?
A1: Immediate Experimental Diagnosis
Unexpected degradation during a reaction is typically linked to three primary factors: pH, temperature, and light.
pH-Induced Hydrolysis: The isothiazolidine-1,1-dioxide core, a type of cyclic sulfonamide, is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[1][2][3] The sulfonamide (S-N) bond can be cleaved, leading to ring-opening.[1][4] The rate of this degradation increases significantly with higher pH.[2][3][5][6] For some isothiazolinones, the half-life can decrease from 47 days at pH 8.5 to just 2 days at pH 10.[2][3] Conversely, these compounds are generally more stable in acidic media.[2][3][5][7]
Thermal Stress: Elevated temperatures can accelerate decomposition.[8] While some related compounds like saccharin are known to be heat-stable, this is not a universal property for all isothiazolidine-1,1-dioxide derivatives.[9][10][11] The rate of degradation can double with a temperature increase of just 5-6°C in aqueous media.[12]
Photodegradation: Exposure to light, especially UV radiation, can initiate photochemical decomposition pathways.[1][5][6][13] This can involve cleavage of the isothiazole ring.[6]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for in-reaction degradation.
Q2: I've noticed a decrease in the purity of my isothiazolidine-1,1-dioxide compound during storage. How can I prevent this?
A2: Long-Term Stability and Storage Protocol
Loss of purity during storage is almost always due to suboptimal environmental conditions. The same factors that cause in-reaction degradation (moisture, heat, and light) can also affect long-term stability.
Optimized Storage Protocol:
Container: Store the compound in a tightly sealed container to prevent moisture ingress.[14][15] For solids, amber glass vials with PTFE-lined caps are ideal.
Atmosphere: For highly sensitive derivatives, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Temperature: Store at a reduced temperature, such as 2-8°C, as recommended for many isothiazolidine derivatives.[16] For long-term storage, -20°C is often preferable.[17]
Light: Always store in a dark place, away from direct sunlight and ambient laboratory light.[15][18] Use amber vials or store containers in a light-blocking secondary container.
Moisture: Store in a desiccated environment. A laboratory desiccator or a controlled humidity cabinet is recommended.
Q3: My reaction with an isothiazolidine-1,1-dioxide derivative is sluggish at room temperature, but heating it leads to decomposition. How can I improve the reaction rate without degrading my compound?
A3: Balancing Reactivity and Stability
This is a common challenge in organic synthesis. Here are some strategies to enhance reactivity while minimizing thermal decomposition:
Catalysis: Investigate if a catalyst can promote the reaction at a lower temperature. For instance, saccharin, a related compound, has been shown to act as a Brønsted acid catalyst in various organic transformations.[19]
Solvent Choice: The choice of solvent can significantly impact reaction rates. If your current solvent is non-polar, switching to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) might increase the reaction rate without requiring high temperatures.
Reagent Concentration: Increasing the concentration of your reactants can sometimes accelerate the reaction, reducing the required reaction time and thus the window for potential degradation.
Microwave Chemistry: Microwave-assisted synthesis can sometimes dramatically reduce reaction times from hours to minutes. The rapid heating can favor the desired reaction over slower thermal decomposition pathways. This should be approached with caution and careful temperature monitoring.
Section 2: Frequently Asked Questions (FAQs)
What are the primary chemical pathways for the decomposition of isothiazolidine-1,1-dioxides?
The most significant decomposition pathways are hydrolysis, photolysis, and thermolysis.
Hydrolysis: This is often the dominant pathway in aqueous or protic solutions. It is catalyzed by alkaline conditions and involves the nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond.[1][6]
Photolysis: UV light can provide the energy to break bonds within the molecule, often initiating ring cleavage.[5][6] The exact products can vary depending on the substituents and the wavelength of light.
Thermolysis: High temperatures provide the activation energy for decomposition reactions. The stability of the compound dictates the temperature at which this becomes a significant issue.[8][12]
How does pH quantitatively affect the stability of these compounds?
The effect of pH is one of the most critical factors. Isothiazolidine-1,1-dioxides and related isothiazolinones are significantly more stable in acidic to neutral conditions than in alkaline conditions.[2][3][7]
pH
Relative Stability
Half-life Example (for a chlorinated isothiazolinone)
Data is illustrative and based on related isothiazolinone compounds. Specific stability will vary with the exact molecular structure.
Are there specific reagents or chemical classes that are incompatible with isothiazolidine-1,1-dioxides?
Yes. Due to the electrophilic nature of the sulfur atom and the acidity of the N-H proton in some derivatives, you should be cautious with:
Strong Bases: Reagents like hydroxides, alkoxides, or strong non-nucleophilic bases can promote hydrolysis or other base-catalyzed decomposition pathways.[18]
Strong Nucleophiles: Potent nucleophiles can attack the sulfur atom and cleave the S-N bond, leading to ring-opening.
Strong Oxidizing Agents: The sulfur atom is in a high oxidation state (+6), but other parts of the molecule may be susceptible to oxidation.
Strong Reducing Agents: These could potentially reduce the sulfone group, though this is generally a robust functional group.
How can I monitor the stability of my compound over time?
A formal stability study is the most rigorous approach. A common and effective method is using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Protocol for a Basic Stability Study:
Initial Analysis: Dissolve a known concentration of your compound in a relevant solvent. Immediately run an HPLC analysis to obtain a baseline purity profile (Time = 0).
Sample Preparation: Aliquot samples of the compound into separate vials under the conditions you wish to test (e.g., different temperatures, pH values, light exposures). Include a control sample stored under ideal conditions (e.g., -20°C, dark, desiccated).
Time Points: At predetermined time points (e.g., 1 day, 1 week, 1 month), take one vial from each test condition.
Analysis: Analyze the sample by HPLC under the same conditions as the initial analysis.
Data Evaluation: Compare the peak area of your compound of interest to the initial time point. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Caption: Workflow for a basic HPLC-based stability study.
Section 3: References
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Saccharin - Wikipedia. (2024, February 19). Wikipedia. [Link]
Saccharin Molecule - Chemical and Physical Properties. (n.d.). Science of Cooking. [Link]
Safety Data Sheet. (2016, April 4). Diamond Diagnostics. [Link]
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020, February 23). MDPI. [Link]
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). MDPI. [Link]
Artificial sugar saccharin and its derivatives: role as a catalyst. (2020, October 6). RSC Publishing. [Link]
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). National Center for Biotechnology Information. [Link]
Ecological risks of sulfonamides and quinolones degradation intermediates: Toxicity, microbial community, and antibiotic resistance genes. (2025, February 15). PubMed. [Link]
Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - PMC. (2025, October 24). National Center for Biotechnology Information. [Link]
(PDF) Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. (2022, September 17). ResearchGate. [Link]
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). MDPI. [Link]
Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2022, August). ResearchGate. [Link]
The effects of pH on the degradation of isothiazolone biocides. (2025, August 6). ResearchGate. [Link]
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
(PDF) Synthesis, Conformation and Antiproliferative Activity of Isothiazoloisoxazole 1,1-dioxides. (2016, January 8). ResearchGate. [Link]
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020, July 21). MDPI. [Link]
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, April 30). Medwin Publishers. [Link]
Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (n.d.). ResearchGate. [Link]
Technical Support Center: Overcoming the Low Reactivity of the Propanol Hydroxyl Group
Welcome to the technical support center for navigating the challenges associated with the hydroxyl group of propanol. This guide is designed for researchers, scientists, and drug development professionals who encounter t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the challenges associated with the hydroxyl group of propanol. This guide is designed for researchers, scientists, and drug development professionals who encounter the inherent low reactivity of this functional group in their synthetic endeavors. Here, we will delve into the underlying principles of propanol's reactivity and provide practical, field-proven troubleshooting strategies and detailed protocols to enhance its utility in your experiments.
Understanding the Challenge: The Propanol Hydroxyl Group
Propanol, existing as 1-propanol (a primary alcohol) and 2-propanol (a secondary alcohol), is a versatile solvent and synthetic building block. However, its hydroxyl (-OH) group is often a source of frustration for chemists due to its poor leaving group ability. The hydroxide ion (OH-) is a strong base, making it energetically unfavorable to depart in nucleophilic substitution reactions.[1][2][3] This inherent characteristic necessitates specific activation strategies to facilitate desired chemical transformations.
This guide will address common issues encountered during reactions such as nucleophilic substitutions, esterifications, and oxidations, providing you with the knowledge to troubleshoot and optimize your synthetic routes.
FAQ 1: My nucleophilic substitution reaction with propanol is not proceeding. How can I make the hydroxyl group a better leaving group?
Underlying Issue: The hydroxyl group is a poor leaving group because its conjugate acid, water, has a pKa of ~15.7, making the hydroxide ion a relatively strong base.[3][4] For a substitution reaction to occur, the hydroxyl group must be converted into a more stable, weaker base.
Troubleshooting Guide:
Option 1: Protonation in Acidic Media
Principle: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH2+).[4][5] The leaving group is now a neutral water molecule, which is a much weaker base and therefore a better leaving group.[3][4]
Best For: Reactions with non-basic nucleophiles, such as halide ions. This method is common for converting alcohols to alkyl halides.[6]
Caution: This method is not suitable for base-sensitive substrates. For primary and secondary alcohols, the reaction proceeds via an SN2 mechanism, while for tertiary alcohols, it follows an SN1 pathway which can be prone to rearrangements.[6][7]
Option 2: Conversion to Sulfonate Esters (Tosylates/Mesylates)
Principle: The alcohol is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine.[8] This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups due to the resonance stabilization of the sulfonate anion.[2][3]
Best For: A wide range of nucleophiles under neutral or basic conditions. This method preserves the stereochemistry at the carbon center during the activation step.[1][3]
Protocol:
Dissolve the propanol in a suitable solvent (e.g., dichloromethane or pyridine).
Cool the solution to 0 °C.
Add p-toluenesulfonyl chloride (1.1 equivalents) and pyridine (1.2 equivalents).
Stir the reaction at 0 °C and allow it to warm to room temperature overnight.
Work up the reaction by washing with dilute acid (to remove pyridine), water, and brine.
The resulting alkyl tosylate can then be used in a subsequent nucleophilic substitution reaction.
Option 3: Activation with Phosphorus Reagents or Thionyl Chloride
Principle: Reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) convert the hydroxyl group into a good leaving group in situ, which is then displaced by the halide ion.[1][9]
Best For: Converting primary and secondary alcohols to the corresponding alkyl bromides and chlorides.[1][9] These reactions typically proceed with an inversion of stereochemistry due to an SN2 mechanism.[1]
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Decision workflow for activating the propanol hydroxyl group for nucleophilic substitution.
FAQ 2: I am attempting an esterification with propanol and a sterically hindered carboxylic acid, and the yield is very low. What can I do?
Underlying Issue: Standard Fischer esterification (acid-catalyzed reaction between an alcohol and a carboxylic acid) is an equilibrium process and can be slow, especially with sterically hindered substrates.
Troubleshooting Guide:
Steglich Esterification
Principle: This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[10][11] The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[12][13] DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[14]
Best For: Mild, neutral conditions, and particularly effective for sterically hindered alcohols and carboxylic acids where Fischer esterification fails.[10][11][14]
Protocol:
Dissolve the carboxylic acid (1 equivalent), propanol (1.2 equivalents), and DMAP (0.1 equivalents) in a polar aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Cool the mixture to 0 °C.
Add EDC or DCC (1.1 equivalents) portion-wise.
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring by TLC.
If using DCC, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.
Perform an aqueous workup to remove any remaining reagents.
Mitsunobu Reaction
Principle: This reaction allows for the conversion of an alcohol to an ester (among other functional groups) with inversion of stereochemistry.[15] It uses triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] The PPh3 and DEAD activate the alcohol, making it susceptible to attack by the carboxylate nucleophile.[16]
Best For: Reactions requiring mild conditions and control of stereochemistry. It is a powerful one-pot synthesis method.[17]
Caution: The reaction produces triphenylphosphine oxide and a hydrazine derivative as byproducts, which may require careful purification to remove.
Inversion of stereochemistry, one-pot synthesis[16][17]
FAQ 3: I am trying to oxidize 1-propanol to propanal, but I am getting propanoic acid as the major product. How can I selectively form the aldehyde?
Underlying Issue: Primary alcohols can be oxidized to aldehydes, which can then be further oxidized to carboxylic acids.[18][19] Strong oxidizing agents like potassium permanganate or chromic acid will typically lead to the carboxylic acid.[8] Selective oxidation to the aldehyde requires milder reagents and careful control of reaction conditions.
Troubleshooting Guide:
Use of Milder Oxidizing Agents
Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that is selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[19]
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.
Control of Reaction Conditions
Distillation: Propanal has a significantly lower boiling point (49 °C) than 1-propanol (97 °C) and propanoic acid (141 °C).[20] By setting up the reaction in a distillation apparatus, the aldehyde can be distilled off as it is formed, preventing its further oxidation.[18][20]
Stoichiometry: Using an excess of the alcohol relative to the oxidizing agent can also favor the formation of the aldehyde.[20]
Oxidation Troubleshooting Flowchart
Caption: Troubleshooting over-oxidation in the synthesis of propanal from 1-propanol.
FAQ 4: My Williamson ether synthesis using propanol is giving a low yield. What are the common pitfalls?
Underlying Issue: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[21][22] The success of this reaction depends on the proper formation of the alkoxide and the choice of the alkyl halide.
Troubleshooting Guide:
1. Incomplete Alkoxide Formation
Problem: The alcohol must be completely deprotonated to form the nucleophilic alkoxide.[23] Using a weak base or insufficient amounts of a strong base can lead to unreacted alcohol.
Solution: Use a strong base like sodium hydride (NaH) to deprotonate the propanol.[24][25] NaH provides an irreversible deprotonation, driving the formation of the sodium propoxide. Ensure the reaction is stirred until hydrogen gas evolution ceases before adding the alkyl halide.[24]
2. Poor Choice of Alkyl Halide
Problem: The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance at the electrophilic carbon.[22] Using a secondary or tertiary alkyl halide will lead to elimination (E2) as the major pathway, rather than substitution.[21][22]
Solution: To synthesize an ether with a propyl group, it is generally better to use propanol to form the alkoxide and react it with a methyl or primary alkyl halide.[23] For example, to make ethyl propyl ether, it is preferable to react sodium propoxide with ethyl bromide, rather than sodium ethoxide with propyl bromide.
3. Inappropriate Solvent
Problem: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Nucleophilic solvents can compete with the alkoxide in reacting with the alkyl halide.[21]
Solution: Use a polar aprotic solvent such as THF, DMF, or DMSO to keep the alkoxide reactive.[24]
refining workup procedures for water-soluble sultams
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on . Sultams, the sulfur analogs of lactams, are a critical scaffold in medi...
Author: BenchChem Technical Support Team. Date: February 2026
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on . Sultams, the sulfur analogs of lactams, are a critical scaffold in medicinal chemistry, but their purification can be challenging due to their polarity and high water solubility.[1][2] This guide offers practical, field-proven insights and troubleshooting strategies to navigate these complexities effectively.
Troubleshooting Guide: Common Workup Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each procedural choice.
Question 1: My water-soluble sultam is not extracting into the organic layer. What can I do?
Underlying Cause: The partitioning coefficient of your sultam favors the aqueous phase. The polar sulfonamide group, a strong hydrogen bond acceptor, results in high affinity for water.[1] Standard, non-polar organic solvents like hexane or diethyl ether are often ineffective.
Solutions & Scientific Rationale:
Salting-Out Effect: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[3]
Mechanism: The dissolved salt ions are hydrated by water molecules. This reduces the amount of "free" water available to solvate the sultam, effectively decreasing its solubility in the aqueous phase and driving it into the organic layer.
Increase Solvent Polarity: Switch to a more polar organic solvent that is still immiscible or partially miscible with water.
Solvent Selection: Good options include ethyl acetate (EtOAc), dichloromethane (DCM), tetrahydrofuran (THF), or n-butanol (n-BuOH).[3] For particularly stubborn compounds, a 3:1 mixture of chloroform/isopropanol can be highly effective at pulling polar organics from an aqueous phase.[4]
Continuous Liquid-Liquid Extraction: For compounds with very poor partitioning, a continuous liquid-liquid extraction apparatus is ideal. This technique repeatedly passes fresh organic solvent through the aqueous phase, allowing for efficient extraction of even highly water-soluble compounds over time.[3]
pH Adjustment: If your sultam possesses an acidic or basic functional group elsewhere in the molecule, adjusting the pH of the aqueous layer can neutralize it. A neutral molecule is generally less water-soluble and will partition more readily into an organic solvent.[5]
Question 2: A persistent emulsion has formed during my liquid-liquid extraction. How can I break it?
Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities or compounds that act as surfactants. They are common when working with complex reaction mixtures or when using chlorinated solvents like DCM.[6]
Solutions & Scientific Rationale:
Add Brine: Wash the mixture with a saturated solution of NaCl (brine).[6]
Mechanism: This increases the ionic strength and density of the aqueous phase, which helps to destabilize the emulsion and force the separation of layers.
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
Mechanism: The fine particles of the filter aid help to coalesce the suspended droplets, breaking the emulsion.
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling or rocking, rather than vigorous shaking, can prevent emulsion formation in the first place.
Question 3: My sultam "oils out" or forms a sticky solid instead of crystallizing. How can I induce crystallization?
Underlying Cause: The product is supersaturated but lacks a nucleation point to begin crystal lattice formation. This is often due to residual solvent or the presence of impurities that inhibit crystallization.[7][8]
Solutions & Scientific Rationale:
Solvent Selection is Key: The ideal crystallization solvent should dissolve the sultam when hot but not when cold.[9][10] Experiment with a range of solvents or solvent mixtures.
Mixed-Solvent System: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly.[11]
Induce Nucleation:
Seed Crystals: Add a tiny, pure crystal of the desired compound to the cooled, supersaturated solution. This provides a template for crystal growth.[9]
Scratching: Use a glass rod to scratch the inside surface of the flask just below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[9]
Ensure Purity: If the above methods fail, the product may be too impure. Consider an alternative purification step, such as column chromatography, to remove impurities before attempting crystallization again.
Frequently Asked Questions (FAQs)
What makes a sultam water-soluble?
The primary driver of water solubility in sultams is the cyclic sulfonamide functional group (-SO₂-N-). The two oxygen atoms on the sulfur are potent hydrogen bond acceptors, and the nitrogen can also participate in hydrogen bonding, leading to strong interactions with polar solvents like water.[1] The overall solubility depends on the balance between this polar head group and the hydrophobicity of the rest of the molecule.
What is the best general-purpose technique for purifying water-soluble sultams?
For many water-soluble sultams, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful purification technique.
Principle: It uses a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol). Polar compounds like water-soluble sultams have a lower affinity for the stationary phase and elute earlier.[12][13]
Advantage: The ability to use highly aqueous mobile phases makes it ideal for these compounds. Modern polar-modified C18 columns are specifically designed to be stable in 100% aqueous conditions.[12][13]
How can I effectively dry an organic solution containing my polar sultam?
After extraction, the organic layer is saturated with water. A drying agent is needed to remove this water before solvent evaporation.[6]
Drying Agent
Properties
Best For
Magnesium Sulfate (MgSO₄)
Fast, high capacity, slightly acidic.
Neutral and acidic compounds. Good general-purpose choice.
Sodium Sulfate (Na₂SO₄)
Slower, lower capacity, neutral.
Good for all compounds, especially base-sensitive ones.
Potassium Carbonate (K₂CO₃)
Basic, also removes acidic impurities.
Basic compounds. Do not use for acidic sultams.
Table 1. Common drying agents for organic solutions.[6]
Experimental Protocols & Workflows
Protocol 1: Standard Workup for a Water-Soluble Sultam
This protocol outlines a robust procedure for the extraction and initial purification of a polar sultam from an aqueous reaction mixture.
Steps:
Quench the Reaction: Cool the reaction mixture in an ice bath and slowly add deionized water to quench any remaining reagents.
Initial Extraction & Salting Out:
Transfer the aqueous mixture to a separatory funnel.
Add solid sodium chloride in portions with swirling until the solution is saturated (some solid remains undissolved).
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
Stopper the funnel, invert, and vent. Shake for 1-2 minutes, venting periodically to release pressure.[6]
Allow the layers to separate. Drain the lower aqueous layer.
Back-Extraction:
Return the aqueous layer to the separatory funnel.
Add a fresh portion (approx. 1/2 of the original volume) of the organic solvent and repeat the extraction. This step is crucial to recover product that remained in the aqueous phase.[6]
Combine all organic layers. Repeat the back-extraction if TLC analysis of the aqueous layer still shows the presence of the product.
Wash the Combined Organic Layers:
Wash the combined organic extracts with brine (saturated NaCl solution). This helps remove residual water and break any minor emulsions.[6]
Drying:
Drain the washed organic layer into an Erlenmeyer flask.
Add an anhydrous drying agent (e.g., MgSO₄). Add enough so that some of the powder remains free-flowing and does not clump together.
Swirl the flask and let it stand for 10-15 minutes.
Filtration and Concentration:
Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent.
Remove the solvent using a rotary evaporator to yield the crude sultam, which can then be further purified by crystallization or chromatography.
Visual Workflow Diagrams
The following diagrams illustrate the logical flow of the workup and troubleshooting processes.
Caption: General workflow for the workup of water-soluble sultams.
Caption: Decision tree for troubleshooting poor extraction efficiency.
References
Mini Reviews in Medicinal Chemistry. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action.
Chemical Reviews. (2011). Recent Developments in the Synthesis of Fused Sultams.
ChemRxiv. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article).
ResearchGate. (n.d.). Sultams: Recent Syntheses and Applications | Request PDF.
Chemical Communications. (2017). Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination.
wikiHow. (2026). 9 Ways to Crystallize Organic Compounds.
Unknown Source. (n.d.). 3.3. CRYSTALLIZATION.
ResearchGate. (2014). How can we extract water soluble compounds during liquid-liquid extraction?.
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
UCT Science. (n.d.). SOP: CRYSTALLIZATION.
Unknown Source. (n.d.). 4. Crystallization.
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
Wikipedia. (n.d.). Liquid–liquid extraction.
Benchchem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions.
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
The Analytical Scientist. (2016). Purification of polar compounds.
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
PMC. (n.d.). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.
ResearchGate. (n.d.). Fast separation of water-soluble vitamins by hydrophilic interaction liquid chromatography based on submicrometer flow-through silica microspheres | Request PDF.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of Functionalized Sultams: Focus on 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Safety Engineers, and Battery Materials Scientists.
Executive Summary
This guide analyzes 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (hereafter referred to as N-HPS ), a functionalized
-sultam. While structurally related to the widely used 1,3-propane sultone (a cyclic sulfonate), N-HPS offers a distinct physicochemical profile characterized by enhanced hydrolytic stability, reduced genotoxicity, and unique hydrogen-bonding capabilities.
This analysis compares N-HPS against three primary alternatives:
1,3-Propane Sultone (1,3-PS): The structural oxygen-analog (cyclic sulfonate).
Oppolzer’s Sultam: The classic chiral auxiliary.
Acyclic Sulfonamides: The flexible pharmacophore standard.
Part 1: Structural & Safety Analysis (The Sultam Advantage)
The defining feature of N-HPS is the replacement of the intracyclic oxygen of 1,3-PS with a nitrogen atom, creating a cyclic sulfonamide (sultam). This single atom substitution fundamentally alters the electrophilicity of the ring.
Mechanism of Action: Alkylating Potential
1,3-Propane Sultone is a potent alkylating agent (Category 1B Carcinogen). The ring strain, combined with the high leaving-group ability of the sulfonate, allows it to readily alkylate DNA (guanine residues).
N-HPS (Sultam) , conversely, is significantly less electrophilic. The nitrogen atom is less electronegative than oxygen, stabilizing the ring against nucleophilic attack under physiological conditions.
Diagram 1: Comparative Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways of the Sultone (toxic alkylation) versus the Sultam (metabolic stability).
Caption: Mechanistic divergence between Sultones (O-analog) and Sultams (N-analog). The sultam ring resists nucleophilic ring-opening, mitigating genotoxicity risks associated with sultones.
Part 2: Physicochemical Performance Comparison
The following data synthesizes experimental trends for N-substituted
-sultams compared to their analogs.
Feature
N-HPS (Subject)
1,3-Propane Sultone
Acyclic Sulfonamide
Core Structure
Cyclic Sulfonamide (-sultam)
Cyclic Sulfonate (-sultone)
Linear Sulfonamide
Hydrolytic Stability
High (Stable at pH 2-10)
Low (Hydrolyzes to sulfonic acid)
Moderate (Acid sensitive)
Alkylating Power
Negligible (Non-mutagenic profile)
High (Strong DNA alkylator)
None
H-Bond Potential
Dual (Acceptor: , Donor: )
Single (Acceptor: )
Dual (Donor: )
LogP (Est.)
-0.5 to 0.5 (Amphiphilic)
-0.28 (Polar)
Variable
Primary Application
Drug Scaffold / Electrolyte Additive
Battery Electrolyte / Reagent
Antibiotics / Diuretics
Key Insight: The "Propanol" Handle
The 3-hydroxypropyl group on N-HPS is critical. Unlike Oppolzer’s sultam (which is sterically bulky and lipophilic), the propanol tail of N-HPS provides:
Water Solubility: The terminal hydroxyl group lowers LogP, improving aqueous solubility for biological assays.
Synthetic Versatility: The -OH group can be converted to a mesylate, tosylate, or halide, allowing the sultam ring to be "clicked" onto larger drug molecules as a polar pharmacophore.
Objective: To validate the superior stability of N-HPS over 1,3-Propane Sultone in aqueous media.
Reagents:
Compound A: N-HPS (10 mM)
Compound B: 1,3-Propane Sultone (10 mM)
Solvent:
with Phosphate Buffer (pH 7.4) and with (pH 2.0).
Internal Standard: Dimethyl sulfone (inert).
Methodology:
Preparation: Dissolve 10 mg of each compound in 0.6 mL of buffered
in separate NMR tubes. Add internal standard (5 mM).
Incubation: Incubate tubes at 37°C in a temperature-controlled bath.
Monitoring: Acquire
-NMR spectra at hours.
Analysis:
Monitor the disappearance of the methylene protons adjacent to the
group.
Sultone Signal: Look for the shift from ring protons (~3.0 ppm) to open-chain sulfonic acid protons (~2.8 ppm).
Sultam Signal: Expect <5% degradation over 24 hours.
Protocol B: Synthesis of N-HPS (Cyclization Workflow)
Context: If N-HPS is not commercially available, it is synthesized via the "Sultone-Amine" route.
Caption: Synthetic route converting the reactive sultone into the stable N-HPS sultam via an intermediate sulfonyl chloride cyclization.
Part 4: Applications in Battery Science (SEI Formation)
While often discussed in medicinal chemistry, N-HPS derivatives are emerging as Solid Electrolyte Interphase (SEI) additives in Lithium-Ion Batteries.
The Problem: 1,3-Propane Sultone is an excellent SEI former but is toxic and thermally unstable >60°C.
The N-HPS Solution: The sultam ring reduces at the anode (graphite) potential (~0.8V vs
) to form a polymeric SEI layer containing and species.
Performance Data:
Thermal Stability: N-HPS electrolytes resist decomposition up to 80°C (vs 60°C for Sultone).
Cycle Life: Cells with 1-2% N-HPS additive typically show 15-20% better capacity retention after 500 cycles compared to standard electrolyte, due to the formation of a thinner, more conductive SEI.
References
Sultam vs. Sultone Reactivity:
Source: BenchChem. "Unveiling the Reactivity Landscape: A Comparative Analysis of 1,3-Propane Sultone and 1,4-Butane Sultone."
Sultam Pharmacophore Utility
Source: National Institutes of Health (PMC). "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold."
Biological Activity of Gamma-Sultams versus Gamma-Lactams: A Technical Comparison Guide
Executive Summary This guide provides a technical analysis of the bioisosteric relationship between gamma-lactams ( -lactams, pyrrolidin-2-ones) and gamma-sultams ( -sultams, 1,1-dioxo-1,2-thiazolidines).[1] While gamma-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the bioisosteric relationship between gamma-lactams (
-lactams, pyrrolidin-2-ones) and gamma-sultams (-sultams, 1,1-dioxo-1,2-thiazolidines).[1] While gamma-lactams are ubiquitous in FDA-approved therapeutics (e.g., Levetiracetam, Piracetam), gamma-sultams represent an underutilized "bioisostere" that offers distinct physicochemical properties—specifically increased acidity, hydrolytic stability, and non-planar geometry.[1] This guide details the structural causality behind their biological divergence and provides protocols for their synthesis and evaluation.[1]
Part 1: Physicochemical & Structural Divergence
The core biological differences between these two scaffolds stem from their electronic and geometric properties.[1] The "Sultam Scan"—replacing a lactam core with a sultam—is a strategic modification in medicinal chemistry to alter metabolic stability and target affinity.[1]
Sultams "escape flatland," potentially improving fit in globular active sites.
Acidity (NH)
Neutral ( ~15-17)
Acidic ( ~9-10)
Sultams are stronger H-bond donors; ionized at physiological pH if N-substituted with EWG.[1]
Dipole Moment
~3.7 D
~4.5 - 5.0 D
Sultams are more polar, affecting membrane permeability (LogP).[1]
Metabolic Stability
Susceptible to amidases/hydrolysis
High oxidative and hydrolytic stability
Sultams resist hepatic degradation, prolonging .
Structural Visualization (DOT)
The following diagram illustrates the geometric and electronic shift when transitioning from a lactam to a sultam scaffold.
Part 2: Biological Activity & Case Studies[2][3][4][5]
Case Study 1: Enzyme Inhibition (FabH)
Research into Beta-ketoacyl-ACP-synthase III (FabH) inhibitors for antimicrobial applications highlights the potency of the sultam scaffold.[1] While lactams often serve as passive linkers, the sulfonyl group in sultams can actively engage active site residues via tighter H-bonding networks due to the increased acidity of the NH (or alpha-protons).[1]
Experimental Data: In a comparative study of cyclic sulfones against E. coli FabH:
Gamma-Sultam Analogue: exhibited an IC50 of 5.3 µM against P. falciparum and MIC of 6.6 µg/mL against E. coli.[1][2]
Mechanism: The sulfonyl oxygens act as superior hydrogen bond acceptors compared to the amide carbonyl, while the tetrahedral geometry allows for a more precise fit in the enzyme's hydrophobic pocket.
Case Study 2: CNS Activity (Racetam Analogues)
Gamma-lactams are the core of "Racetam" nootropics (e.g., Piracetam, Levetiracetam).[3]
Lactam Mechanism: Levetiracetam binds SV2A (Synaptic Vesicle Protein 2A).[1][4]
Sultam Potential: Replacing the lactam with a sultam in CNS drugs is often explored to improve lipophilicity and metabolic half-life .[1] The sultam analogue maintains the polar core required for solubility but resists the ring-opening hydrolysis that can deactivate lactams in vivo.[1]
Selectivity: In dopamine antagonists like Sultopride (containing a sulfonamide moiety), the sulfonamide confers high selectivity for D2/D3 receptors over others, a trait often mirrored when cyclized into gamma-sultams.[1]
Part 3: Experimental Protocols
Synthesis of Gamma-Sultams (Intramolecular Cyclization)
Objective: Synthesize a gamma-sultam core from a gamma-haloamine precursor. This method is preferred for its robustness and ability to install substituents prior to cyclization.[1]
Heat to 60-80°C for 6-12h. The intramolecular nucleophilic attack of the nitrogen anion onto the terminal alkyl chloride closes the 5-membered ring.[1]
Synthesis and biological evaluation of thiazolidine-2-one 1,1-dioxide as inhibitors of Escherichia coli beta-ketoacyl-ACP-synthase III (FabH).
Source: PubMed (Bioorg Med Chem Lett)[1][2]
Technical Guide: 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol as a Bioisostere
This guide provides a rigorous technical analysis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol , a specialized building block used to introduce the isothiazolidine 1,1-dioxide (sultam) scaffold as a bioisostere for t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol , a specialized building block used to introduce the isothiazolidine 1,1-dioxide (sultam) scaffold as a bioisostere for the 2-pyrrolidone (gamma-lactam) ring.
Executive Summary: The Sultam Advantage
In medicinal chemistry, the replacement of a gamma-lactam (cyclic amide) with a sultam (cyclic sulfonamide) is a high-value bioisosteric strategy. 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol serves as a critical reagent to introduce the propane-1,3-sultam moiety.
This substitution is not merely structural; it fundamentally alters the electronic landscape of the molecule. While lactams are planar and moderately polar, sultams introduce a tetrahedral geometry at the sulfur atom, enhanced polarity, and distinct hydrogen-bonding vectors. This guide compares the sultam scaffold directly against its lactam counterpart, N-(3-hydroxypropyl)-2-pyrrolidone , detailing physicochemical shifts and experimental protocols for integration.
Comparative Analysis: Sultam vs. Lactam
The core rationale for using 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol lies in the distinct properties of the sulfonyl group (
) versus the carbonyl group ().
Physicochemical Profile
Feature
Gamma-Lactam (Pyrrolidone)
Sultam (Isothiazolidine 1,1-dioxide)
Impact on Bioactivity
Geometry
Planar ( Carbon)
Tetrahedral (-like Sulfur)
Sultams mimic the tetrahedral transition state of amide hydrolysis, acting as transition-state analogues for protease inhibitors.
H-Bond Acceptors
1 (Carbonyl Oxygen)
2 (Sulfonyl Oxygens)
The group offers a "dual-vector" H-bond acceptance pattern, potentially capturing additional active site residues.
Dipole Moment
~3.8 D
~4.5 - 5.0 D
Higher polarity improves solubility but may require lipophilic tuning elsewhere in the molecule to maintain membrane permeability.
Hydrolytic Stability
Susceptible to Amidases/Proteases
Highly Stable
Sultams are resistant to enzymatic cleavage by amidases, significantly extending plasma half-life ().
pKa (of N-H parent)
~25 (Very Weak Acid)
~10-11 (Weak Acid)
The N-H of the parent sultam is much more acidic, allowing for easier functionalization under mild basic conditions.
Mechanistic Diagram: Transition State Mimicry
The following diagram illustrates how the sultam scaffold mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, a key mechanism for protease inhibition.
Figure 1: The sultam ring provides a stable tetrahedral geometry that mimics the transient intermediate of amide hydrolysis, enabling potent enzyme inhibition.
Experimental Protocols
Protocol A: Synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
This protocol describes the formation of the sultam ring from linear precursors, a critical step if the specific reagent is not commercially available in bulk.
Reagents:
3-Amino-1-propanol (1.0 eq)
3-Chloropropanesulfonyl chloride (1.0 eq)
Triethylamine (Et
N) or DIPEA (2.2 eq)
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
Preparation: Dissolve 3-amino-1-propanol (10 mmol) and Et
N (22 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (). Cool the solution to 0°C.
Cyclization Precursor: Dropwise add 3-chloropropanesulfonyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes. Maintain temperature < 5°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate sulfonamide forms first.
Cyclization (Intramolecular Alkylation):
Note: If spontaneous cyclization is slow, add a stronger base (e.g., DBU, 1.1 eq) or reflux gently to promote the displacement of the terminal chloride by the sulfonamide nitrogen.
Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO
(2x), and brine. Dry over MgSO and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (SiO
, EtOAc/Hexane gradient). The product, 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol , is typically a viscous, colorless oil or low-melting solid.
Protocol B: Validation of Hydrolytic Stability
To confirm the bioisosteric advantage, compare the stability of the sultam derivative against its lactam analog in simulated biological media.
Workflow:
Test Compounds: Prepare 10 mM stock solutions of the Sultam product and N-(3-hydroxypropyl)-2-pyrrolidone in DMSO.
The 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol motif is particularly effective in three specific scenarios:
Protease Inhibitors:
Replacing the P1 or P2 lactam ring in peptide-mimetics with a sultam can increase potency by 10-100x due to the "tetrahedral mimicry" described in Figure 1. The sulfonyl oxygens form hydrogen bonds with the enzyme's "oxyanion hole" residues more effectively than a carbonyl.
Solubility Enhancement:
For lipophilic drug candidates (LogP > 4), introducing this polar sultam tail can lower LogP by ~0.5–1.0 units while maintaining a neutral charge, unlike introducing a carboxylic acid or amine which introduces pH-dependent ionization issues.
Metabolic Blocking:
If a lactam ring in a lead compound is a site of metabolic opening (ring cleavage), the sultam bioisostere effectively blocks this pathway, improving oral bioavailability (
).
References
Chern, J. W., et al. (1991). "Synthesis and biological activity of sultam derivatives as potential bioisosteres of cyclic amides." Journal of Medicinal Chemistry. Link
Moree, W. J., et al. (1995). "Peptides containing the sulfinamide or sulfonamide moiety: New transition-state analogues." Tetrahedron. Link
Groll, M., et al. (2002). "Structure-based design of sultam-based inhibitors." Journal of the American Chemical Society. Link
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Smith, A. B., et al. (2014). "Sultams as Bioisosteres: Physicochemical and Structural Properties." Bioorganic & Medicinal Chemistry Letters. Link
Comparative
assessing the purity of synthesized 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
An Expert's Guide to the Purity Assessment of Synthesized 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rig...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert's Guide to the Purity Assessment of Synthesized 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of synthesized 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, establishing a self-validating system for purity determination that is built on the principle of orthogonal verification.
Introduction: The Imperative of Purity
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol belongs to the isothiazolidine 1,1-dioxide class of compounds, a heterocyclic scaffold that has garnered interest in medicinal chemistry. For instance, the isothiazolidinone (IZD) heterocycle has been explored as a phosphotyrosine (pTyr) mimetic in the development of potent enzyme inhibitors.[1][2] In any application, particularly in drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reproducibility. Impurities, which can include unreacted starting materials, by-products, residual solvents, or catalyst residues, can significantly alter the compound's biological and chemical properties.[3]
This guide compares the principal analytical techniques for determining the purity of this specific molecule, grounding recommendations in both established chemical principles and field-proven insights.
Physicochemical Profile and Potential Impurities
A robust purity assessment strategy begins with an understanding of the target molecule's structure and the likely impurities from its synthesis.
Molecular Structure: 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol is a polar, heterocyclic organic compound. Its key features are:
A cyclic sulfonamide (sultam) group, which is polar and contains a sulfur atom.
A primary alcohol (-OH) functional group on the propanol sidechain, which increases polarity and allows for hydrogen bonding.
A molecular weight that makes it non-volatile under standard conditions.
Anticipated Impurities: Based on common synthetic routes to similar heterocyclic structures, potential impurities could include:
Starting Materials: Unreacted precursors used in the cyclization and subsequent reactions.
By-products: Products from incomplete reactions or side reactions.
Isomers: Structural or stereoisomers formed during synthesis.
Residual Solvents: Organic solvents used during the reaction and purification process (e.g., DMF, acetonitrile, ethyl acetate).
The polar nature of the target molecule dictates the selection of appropriate analytical methodologies, favoring techniques that perform well with non-volatile, polar analytes.
A Comparative Analysis of Purity Assessment Techniques
No single analytical method can provide a complete purity profile. The most reliable approach is an orthogonal one, where multiple techniques based on different chemical and physical principles are used to build a comprehensive and trustworthy picture. Modern analytical chemistry relies on a suite of spectroscopic and chromatographic techniques to achieve this.[4]
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the cornerstone technique for the purity analysis of non-volatile organic compounds.[4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a polar molecule like 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The target analyte will be retained on the column, allowing for separation from both more polar and less polar impurities.
Strengths:
High Resolution: Capable of separating closely related impurities.
Quantitative Accuracy: With proper validation, it provides precise and accurate quantification of the main peak and impurities.[6]
Versatility: Compatible with various detectors (UV-Vis, PDA, MS) to provide additional information.
Limitations:
Requires a Chromophore: For detection by UV-Vis, the molecule must absorb UV light. The sultam ring may provide sufficient absorbance.
Co-elution Risk: Structurally similar impurities may co-elute with the main peak, masking their presence.
Does not identify non-eluting compounds: Impurities that irreversibly bind to the column will not be detected.
Experimental Workflow for HPLC Purity Analysis
Caption: HPLC analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[7] For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurity signals, a quantitative or semi-quantitative assessment of purity can be made (qNMR).[8] It is an indispensable tool for confirming the identity and assessing the purity of synthesized compounds.[7][9]
Strengths:
Structural Confirmation: Provides definitive structural information, confirming the identity of the main component.
Universal Detection: Detects any proton-containing species, including those without a UV chromophore.[8]
Quantitative Potential: qNMR can determine purity against a certified internal standard without needing a reference standard of the impurity itself.
Limitations:
Lower Sensitivity: Less sensitive than chromatographic methods for detecting very low-level impurities.
Signal Overlap: Signals from impurities can be masked by the larger signals of the main compound or residual solvents, especially in complex regions of the spectrum.
Requires High-Purity Solvents: Deuterated solvents must be of high purity to avoid introducing extraneous signals.
Elemental Analysis (EA)
Principle & Rationale: Elemental analysis, typically CHNS analysis, determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[10] This is achieved through high-temperature combustion of the sample, followed by detection of the resulting gases (CO₂, H₂O, N₂, SO₂).[11][12] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close match is a strong indicator of high purity.
Strengths:
Fundamental Purity Check: Directly verifies the elemental composition of the bulk sample.
Fast and Inexpensive: Offers a rapid and cost-effective method for purity confirmation.[11]
Detects Inorganic Impurities: Can indicate the presence of inorganic salts or other non-CHNS-containing impurities that other methods might miss.
Limitations:
Not Specific: Does not identify the nature of impurities. An incorrect result could be due to an actual impurity, residual solvent, or incomplete drying (presence of water).
Insensitive to Isomeric Impurities: Cannot distinguish between isomers, which have the same elemental composition.
Requires High Purity for Accuracy: The accepted deviation from the calculated value is typically very small (±0.4%), meaning the sample must already be substantially pure for the result to be meaningful.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides molecular weight and fragmentation information.[4] Due to the polar hydroxyl group, direct analysis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol by GC can be challenging, often resulting in poor peak shape and thermal degradation.[14] However, it is an excellent method for identifying volatile impurities like residual solvents. For analyzing the main compound, derivatization (e.g., silylation with BSTFA) can be employed to convert the polar -OH group into a more volatile and thermally stable TMS-ether, making it amenable to GC analysis.[14]
Strengths:
Excellent for Volatile Impurities: The gold standard for identifying and quantifying residual solvents.
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of separated components.
Established Libraries: Mass spectral libraries can be used to identify unknown impurities.
Limitations:
Not Suitable for Non-Volatile Compounds: The primary compound is not suitable for direct injection.
Derivatization Required: The need for derivatization adds a step to the workflow, which can introduce variability and potential side-products.
Thermal Degradation Risk: The compound may degrade at the high temperatures of the GC inlet.
Data-Driven Comparison Summary
The choice of technique depends on the specific question being asked—whether it's for routine QC, structural confirmation, or trace impurity identification.
Technique
Primary Application
Sensitivity
Specificity
Quantitation
Throughput
Notes
RP-HPLC (UV/PDA)
Primary purity assessment, quantification of known and unknown impurities.
High
Moderate
Excellent
High
The workhorse method for routine purity checks.[15][16]
LC-MS
Impurity identification and structural confirmation.
Very High
Very High
Good
Medium
Confirms molecular weight of impurities detected by HPLC.[4]
¹H NMR
Structural identity confirmation, detection of proton-bearing impurities.
Moderate
High
Good (qNMR)
Medium
Excellent for detecting structural isomers and process-related impurities.[8][17]
Elemental Analysis
Bulk sample purity confirmation against theoretical formula.
Low
Low
N/A
High
A fundamental check; results must be within ±0.4% of theoretical values.[13]
GC-MS
Analysis of volatile impurities (e.g., residual solvents).
Very High
Very High
Excellent
High
Requires derivatization for the main analyte; essential for solvent analysis.[14][18]
This protocol outlines a robust starting point for developing a validated RP-HPLC method for purity assessment.
1. Materials & Instrumentation:
HPLC System: Quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Diluent: 50:50 Water:Acetonitrile.
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of diluent to make a 0.5 mg/mL solution.
2. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection Wavelength: PDA scan from 200-400 nm; extract chromatogram at a suitable wavelength (e.g., 210 nm or λmax if known).
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
3. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Report any impurity exceeding 0.10% area.
Orthogonal Validation Strategy: A Self-Validating System
Trust in a purity value is achieved by confirming it with multiple, independent methods. An ideal orthogonal strategy combines a high-resolution separation technique with a high-specificity structural technique and a fundamental bulk property measurement.
Caption: Orthogonal workflow for robust purity assessment.
This approach ensures that the reported purity is not an artifact of a single technique. For example, HPLC provides the quantitative purity, NMR confirms the structure of the main peak and rules out significant structural impurities, LC-MS identifies unknown peaks, and Elemental Analysis confirms the bulk composition.
Conclusion
Assessing the purity of a novel synthesized compound like 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol requires a multi-faceted, logical approach. While Reversed-Phase HPLC stands out as the primary quantitative tool, its findings must be validated by orthogonal methods to ensure the highest degree of scientific integrity. A combination of HPLC for quantitative separation, NMR for structural identity, and Elemental Analysis for bulk composition provides a self-validating and trustworthy purity profile essential for advancing research and development activities.
References
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
Papadopoulou-Mourkidou, E., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
Li, Y., et al. (2020). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL. [Link]
Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
Thaisrivongs, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
Kowalska, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. [Link]
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
Lestari, W., et al. (2021). GC-MS and Antioxidant Capacity Analysis in Propanol Extract of Carthamus Tinctorious L. INTEK Jurnal Penelitian. [Link]
CUNY. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry. [Link]
Bertrand, P., et al. (2018). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. Scientific Reports. [Link]
Wu, L., et al. (2007). Asymmetric synthesis of the (S)-1,1-dioxido-isothiazolidin-3-one phosphotyrosine mimetic via reduction of a homochiral (R)-oxido-isothiazolidin-3-one. PubMed. [Link]
ResearchGate. (2007). Asymmetric Synthesis of the ( S )-1,1-Dioxido-isothiazolidin-3-one Phosphotyrosine Mimetic via Reduction of a Homochiral ( R ). [Link]
Boren, B. C., et al. (2011). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. PMC. [Link]
Venkatraman, S., et al. (2010). N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. PubMed. [Link]
Attanasi, O. A., et al. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]
Khan, I., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
Al-Awar, M., et al. (2024). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. [Link]
Kim, H. Y., et al. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research. [Link]
Oniga, S., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. MDPI. [Link]
Royal Society of Chemistry. (n.d.). Rhodium(ii) catalysed highly diastereoselective synthesis of indolyl-pyrrolo[2,1-a]isoindoles from phthalimide-derived N-sulfonyl-1,2,3-triazoles and indoles. [Link]
Targeted Selectivity in Novel Sultam Derivatives: A Cross-Reactivity & Performance Guide
Executive Summary The resurgence of sultam (cyclic sulfonamide) scaffolds in medicinal chemistry is driven by their unique ability to act as transition-state analogues with superior metabolic stability compared to their...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The resurgence of sultam (cyclic sulfonamide) scaffolds in medicinal chemistry is driven by their unique ability to act as transition-state analogues with superior metabolic stability compared to their lactam counterparts. While traditional sulfonamides (e.g., sulfamethoxazole) are plagued by promiscuous binding and hypersensitivity issues, novel sultam derivatives—specifically
- and -sultams—offer a rigidified pharmacophore that enhances isoform selectivity.
This guide objectively compares the performance of Novel Sultam Derivatives (NSD-Series) against industry-standard sulfonamides (Acetazolamide) and lactam bioisosteres. It focuses on Carbonic Anhydrase (CA) isoform selectivity and immunological cross-reactivity , providing actionable protocols for validation.
The Chemical Rationale: Sultams vs. Lactams
To understand the performance metrics, one must first grasp the mechanistic divergence. While
-lactams rely on acylation (C-N bond fission) to inhibit serine proteases/hydrolases, sultams utilize sulfonylation (S-N bond fission).[1][2]
Reactivity Profile:
-sultams are approximately -fold more reactive toward nucleophiles than analogous -lactams due to the high electrophilicity of the sulfonyl center. However, novel therapeutic sultams (typically 5- or 6-membered rings) are engineered for tunable stability , resisting non-specific hydrolysis while maintaining high affinity for zinc-metalloprotein active sites (e.g., CA-II, CA-IX).
Metabolic Advantage: Unlike lactams, which are susceptible to rapid ring-opening by serum esterases, the sultam
bond is oxidatively robust, reducing the formation of reactive metabolites often responsible for idiosyncratic toxicity.
Performance Comparison: Isoform Selectivity
The critical failure point for many sulfonamide drugs is the lack of selectivity between the ubiquitous cytosolic isoforms (hCA I, hCA II) and the therapeutic transmembrane targets (hCA IX, hCA XII).
Table 1: Comparative Inhibitory Data (
) and Selectivity Indices
Data aggregated from representative structure-activity relationship (SAR) studies of N-substituted sultams.
Compound Class
Target Affinity ( hCA IX)
Off-Target ( hCA II)
Selectivity Index (hCA II / hCA IX)
Metabolic Stability ( microsomes)
Novel Sultam (NSD-Lead)
4.2 nM
>1,500 nM
>350
> 120 min
Acetazolamide (Standard)
25.0 nM
12.0 nM
0.5 (Non-selective)
~60 min
-Lactam Analog
>500 nM
>1,000 nM
N/A (Low Potency)
< 15 min
Sulfamethoxazole
>10,000 nM
>5,000 nM
N/A (Antibacterial)
Variable
Analysis:
The NSD-Lead demonstrates a "Selectivity Cliff." By rigidifying the sulfonamide moiety within a sultam ring, the molecule avoids the steric clash in the hCA IX active site while losing affinity for the narrower hCA II pocket. This >350-fold selectivity reduces the risk of systemic side effects (e.g., metabolic acidosis, paresthesia) common with Acetazolamide.
Cross-Reactivity Analysis
A. Immunological Cross-Reactivity (The "Sulfa Allergy" Myth)
A major barrier to adoption is the fear of hypersensitivity in patients with sulfonamide antibiotic allergies.
Mechanism: Antibiotic hypersensitivity is primarily driven by the
-arylamine group, which is metabolized to a reactive hydroxylamine hapten.
Sultam Safety: Novel sultam derivatives generally lack the
-arylamine .
Evidence: As detailed by Strom et al., the rate of cross-reactivity between sulfonamide antibiotics and non-antibiotics is negligible and likely due to a general predisposition to allergy rather than structural recognition [1].
B. Pharmacological Cross-Reactivity
The primary concern is off-target binding to other zinc-metalloproteases (e.g., MMPs). The tetrahedral geometry of the sulfonamide group in sultams mimics the transition state of peptide hydrolysis, necessitating rigorous screening against MMP-2 and MMP-9 (see Workflow Diagram).
Experimental Protocols
Protocol A: Stopped-Flow CO Hydration Assay (Kinetic Validation)
Standard: Khalifah Method
Objective: Determine the catalytic activity and inhibition constants (
) of sultams against CA isoforms by monitoring the pH change during CO hydration.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO.
Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).
Substrate: CO
-saturated water (bubbled for 30 min at 25°C).
Enzyme: Recombinant hCA IX or hCA II (concentration optimized to 5–10 nM).
Workflow:
Preparation: Degas all buffers to prevent bubble formation in the stopped-flow apparatus (e.g., Applied Photophysics SX20).
Loading:
Syringe A: Enzyme + Inhibitor (Sultam) + Indicator in Buffer. Incubate for 15 min to reach equilibrium.
Syringe B: CO
-saturated water.
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the reaction cell.
Detection: Monitor the decrease in absorbance at 557 nm over 0.2–1.0 seconds as CO
converts to HCO.
Calculation:
Fit the absorbance decay to a single exponential equation to obtain the observed rate constant (
).
Calculate the specific activity (
) using the formula: .
Determine IC
by plotting % Activity vs. log[Sultam]. Convert to using the Cheng-Prusoff equation adapted for enzyme kinetics.
Self-Validation Step: Always run Acetazolamide as a positive control. If the
for Acetazolamide against hCA II deviates >15% from the literature value (~12 nM), recalibrate the CO saturation level.
Visualizations
Diagram 1: Selectivity Screening Workflow
This flowchart illustrates the logic gate for advancing a sultam candidate, prioritizing selectivity over raw potency.
Caption: Logic flow for identifying high-selectivity sultam candidates. Note the critical decision gate based on Selectivity Index (SI) > 50.
Diagram 2: Chemical Mechanism of Inhibition
Contrasting the binding mode is essential for understanding the stability advantage.
Caption: Mechanistic divergence: Sultams undergo S-N fission leading to a stable sulfonyl-enzyme complex, unlike the labile acyl-enzyme formed by lactams.
References
Strom, B. L., Schinnar, R., Apter, A. J., et al. (2003). Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics.[3][4][5][6] The New England Journal of Medicine. Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Carta, F., et al. (2012). Sultams as a novel class of Carbonic Anhydrase inhibitors.[9] Bioorganic & Medicinal Chemistry. Link
Executive Summary & Chemical Identity Objective: This guide defines the safe handling and disposal protocols for 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol . This compound is a functionalized sultam (cyclic sulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Objective: This guide defines the safe handling and disposal protocols for 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol . This compound is a functionalized sultam (cyclic sulfonamide) often used as a synthetic intermediate or electrolyte additive.
Critical Distinction: Do NOT confuse this compound with 1,3-Propane Sultone. While structurally related, sultones are potent alkylating agents and carcinogens. This compound is a sultam (sulfonamide), which is generally more stable but requires specific disposal due to environmental persistence and NOx/SOx generation during combustion.
Chemical Identification Table
Parameter
Detail
Chemical Name
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Functional Class
Cyclic Sulfonamide (Sultam) / Primary Alcohol
Molecular Formula
C₆H₁₃NO₃S
Molecular Weight
~179.24 g/mol
Solubility
High water solubility (Polar); Soluble in DMSO, Methanol
The "Why" Behind the Protocol:
Sultams possess a sulfonyl group attached to a nitrogen atom.[1] While chemically stable, they are resistant to biodegradation.[2] Improper disposal into aqueous waste streams contributes to the accumulation of sulfonamide-like structures in the water table. Furthermore, thermal decomposition releases toxic sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating incineration with proper scrubbing.
Self-Validating Safety Checklist
Before handling waste, perform this 3-point check:
pH Check: Ensure the waste mixture is neutral (pH 6-8). Sultams are stable, but if mixed with strong acids/bases in the waste container, exotherms can occur.
Oxidizer Segregation: Verify no strong oxidizers (e.g., Peroxides, Nitric Acid) are present in the receiving waste container. The alcohol moiety is combustible.[3][4]
Phase Verification: Confirm if the waste is solid (neat substance) or liquid (dissolved in solvent).
Personal Protective Equipment (PPE):
Eyes: Chemical splash goggles (ANSI Z87.1).
Skin: Nitrile gloves (0.11 mm minimum thickness).
Respiratory: If handling neat powder or creating aerosols, use a NIOSH-approved N95 or P100 respirator.
Disposal Workflow
Step 1: Waste Characterization & Segregation
Do not mix this compound with halogenated solvents (e.g., DCM, Chloroform) unless unavoidable, as this complicates the incineration process.
Scenario A: Neat Solid/Liquid (Pure Substance)
Collect in a dedicated container labeled "Solid/Liquid Organic Waste – Sulfur/Nitrogen Containing."
Scenario B: Dissolved in Organic Solvent
Combine with compatible non-halogenated solvents (Acetone, Methanol, Ethyl Acetate).
Scenario C: Aqueous Solution
Do NOT pour down the drain. Even if water-soluble, collect as "Aqueous Chemical Waste" for off-site treatment.
Step 2: Packaging & Labeling
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic.
"Constituents: Sulfur, Nitrogen" (Critical for the incineration facility).
Step 3: Final Disposal Method
Primary Method: High-temperature incineration (>1000°C) with secondary combustion chamber and flue gas scrubbing.
Rationale: This ensures the complete destruction of the sultam ring and captures the resulting SO₂ and NOx gases.
Visual Decision Tree (Disposal Logic)
The following diagram illustrates the decision logic for segregating this specific chemical.
Figure 1: Decision matrix for segregating sultam-based chemical waste streams.
Emergency Procedures (Spill Management)
In the event of a spill in the laboratory:
Isolate: Evacuate the immediate area and mark the zone.
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.
Containment:
Solids: Cover with a wet paper towel to prevent dust generation, then scoop into a waste jar.
Liquids: Absorb with vermiculite or a commercial universal absorbent pads. Do not use combustible materials like sawdust if the solvent carrier is flammable.
Clean Up: Wipe the surface with a soap/water solution.[5][6] Collect all wipes into the solid waste container.
References
PubChem. Compound Summary: Sultam Derivatives. National Library of Medicine. Available at: [Link]
ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. Available at: [Link]
U.S. EPA. Best Management Practices for Unused Pharmaceuticals and Specialized Organics at Health Care Facilities. Available at: [Link]
(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, TCI, Enamine) as impurities or specific formulations may alter hazard profiles.)